Boc-PEG4-phosphonic acid ethyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O9P/c1-6-26-29(21,27-7-2)17-16-25-15-14-24-13-12-23-11-10-22-9-8-18(20)28-19(3,4)5/h6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXAIMWNSOSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116850 | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623791-77-4 | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623791-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,17-Pentaoxa-16-phosphanonadecanoic acid, 16-ethoxy-, 1,1-dimethylethyl ester, 16-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in the field of targeted protein degradation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it serves as a flexible polyethylene glycol (PEG) spacer connecting a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise synthesis, while the phosphonic acid ethyl ester moiety offers a stable linkage. This guide provides a comprehensive overview of the known chemical properties, synthesis, and application of this versatile linker.
Chemical Properties
Direct experimental data for this compound is not extensively published. Therefore, the following table includes data for the target compound where available from chemical suppliers, supplemented with computed values and data from analogous PEGylated phosphonic acid derivatives to provide a comprehensive profile.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₉H₃₉O₉P | MolCore[2] |
| Molecular Weight | 442.48 g/mol | MolCore[2] |
| CAS Number | 1623791-77-4 | MolCore[2] |
| Appearance | White to off-white solid or liquid | General observation for similar PEG compounds. |
| Solubility | Soluble in DMSO, DCM, Chloroform. | Based on data for analogous m-PEG4-phosphonic acid ethyl ester and general properties of PEG derivatives.[3] |
| pKa (Phosphonic Acid) | ~2-3 (first), ~7-8 (second) | Estimated based on general pKa values for alkylphosphonic acids. The ethyl ester will influence this value. |
| Boc Deprotection | Readily cleaved under acidic conditions (e.g., TFA in DCM). | [4] |
| Storage Conditions | Store at -20°C for long-term stability. | General recommendation for PROTAC linkers. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis, characterization, and utilization of this compound and similar compounds, based on established chemical principles and published procedures for analogous molecules.
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves a Michaelis-Arbuzov reaction. This reaction is a well-established method for forming carbon-phosphorus bonds.[5][6]
Materials:
-
Boc-NH-PEG4-Halide (e.g., Bromide or Iodide)
-
Triethyl phosphite
-
Anhydrous Toluene
-
Nitrogen atmosphere apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask dried under a nitrogen atmosphere, dissolve Boc-NH-PEG4-halide (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG chain (a complex multiplet between 3.5 and 3.7 ppm), and the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.1 ppm).
-
¹³C NMR: The carbon spectrum will show corresponding signals for the Boc group, the PEG backbone, and the ethyl ester. Carbons adjacent to the phosphorus atom will exhibit splitting due to C-P coupling.[7]
-
³¹P NMR: A single peak in the phosphonate region of the phosphorus NMR spectrum will confirm the presence of the desired phosphorus species.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed. High-resolution mass spectrometry will confirm the elemental composition.
Protocol 3: Boc Deprotection
The Boc group is readily removed under acidic conditions to reveal the primary amine, which is then available for coupling to another molecule.[4]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG4-phosphonic acid ethyl ester.
Protocol 4: PROTAC Synthesis - Amide Bond Formation
The deprotected amino-linker can be coupled to a carboxylic acid on a POI ligand or an E3 ligase ligand using standard peptide coupling reagents.
Materials:
-
Amine-PEG4-phosphonic acid ethyl ester
-
Carboxylic acid-functionalized POI or E3 ligase ligand
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-PEG4-phosphonic acid ethyl ester (1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.
-
The crude PROTAC molecule is then purified, typically by preparative HPLC.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and mechanisms involving this compound.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Purification of Boc-PEG4-phosphonic acid ethyl ester
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-PEG4-phosphonic acid ethyl ester, a key building block in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Synthesis Pathway
The synthesis of diethyl (tert-butoxycarbonyl)-PEG4-phosphonate is typically achieved through the phosphonylation of a Boc-protected PEG4-amine precursor. The most common route involves the reaction of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate with a phosphonylating agent, such as diethyl chlorophosphate, under basic conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol details the synthesis of diethyl ((1-oxo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate)phosphonate, another name for the target compound, starting from the corresponding Boc-protected PEG4-amine.
Materials:
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
-
Diethyl chlorophosphate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: Dissolve tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the cooled solution and stir for 10-15 minutes.
-
Phosphonylation: Add diethyl chlorophosphate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.
Caption: Purification workflow via flash column chromatography.
Procedure:
-
Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 100% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.
Quantitative and Characterization Data
The following tables summarize typical quantitative and analytical data for the synthesis.
Table 1: Reaction Yield and Purity
| Parameter | Typical Value | Method |
|---|---|---|
| Yield | 75-90% | Gravimetric |
| Purity | >95% | HPLC, NMR |
Table 2: NMR Characterization Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~5.10 | br s | - | NH (Boc) |
| ¹H NMR | 4.15 - 4.05 | m | - | O-CH ₂-CH₃ |
| ¹H NMR | 3.70 - 3.55 | m | - | PEG Backbone (O-CH ₂) |
| ¹H NMR | 3.52 | t | 5.2 | Boc-NH-CH ₂ |
| ¹H NMR | 3.35 - 3.25 | m | - | N-CH ₂-P |
| ¹H NMR | 1.44 | s | - | C(CH ₃)₃ (Boc) |
| ¹H NMR | 1.33 | t | 7.1 | O-CH₂-CH ₃ |
| ³¹P NMR | ~28.5 | s | - | P =O |
Table 3: Mass Spectrometry Data
| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
|---|
| ESI-MS | [M+H]⁺ | 428.22 | 428.2 |
Application in PROTAC Development
This compound is a bifunctional linker precursor. After deprotection of the Boc group, the resulting free amine can be coupled to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The phosphonate group can be hydrolyzed or used to couple to a warhead that binds to a target protein, thus forming the final PROTAC molecule.
Caption: Role of the linker in a PROTAC's ternary complex formation.
An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Structure, Characterization, and Application in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Boc-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular structure, physicochemical properties, and typical characterization methodologies. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents representative data and protocols based on closely related compounds and established analytical techniques.
Introduction
This compound is a chemical linker that incorporates a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group.[1][2] This combination of functionalities makes it a valuable tool in medicinal chemistry, particularly in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[2] The PEG linker in this compound provides hydrophilicity and spatial separation between the two ends of the PROTAC, while the terminal functional groups allow for covalent attachment to ligands for a target protein and an E3 ubiquitin ligase.
Molecular Structure and Properties
The molecular structure of this compound is central to its function as a linker. The key structural features include:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the terminal amine, which can be selectively deprotected under acidic conditions to allow for conjugation.
-
PEG4 Spacer: The tetraethylene glycol chain is a flexible, hydrophilic spacer that can influence the solubility, cell permeability, and ternary complex formation of the resulting PROTAC.
-
Phosphonic Acid Ethyl Ester: This functional group provides a reactive handle for conjugation, often after hydrolysis to the corresponding phosphonic acid.
Below is a 2D representation of the molecular structure.
Caption: Molecular structure of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₉O₉P | [1] |
| Molecular Weight | 442.48 g/mol | [1] |
| CAS Number | 1623791-77-4 | [1] |
| Appearance | Colorless to pale yellow oil | (Representative) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | (Representative) |
Characterization Data (Representative)
The following tables summarize the expected characterization data for this compound. This data is representative and serves as a guideline for researchers working with this or similar molecules.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.95 | br s | 1H | NH-Boc |
| 4.10 | q, J = 7.1 Hz | 4H | O-CH₂-CH₃ |
| 3.65 - 3.55 | m | 16H | PEG CH₂ |
| 3.30 | q, J = 6.5 Hz | 2H | NH-CH₂ |
| 2.05 | m | 2H | CH₂-P |
| 1.44 | s | 9H | C(CH₃)₃ |
| 1.32 | t, J = 7.1 Hz | 6H | O-CH₂-CH₃ |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O (Boc) |
| 79.0 | C(CH₃)₃ |
| 70.5 - 69.5 | PEG CH₂ |
| 61.5 (d, J = 6.0 Hz) | O-CH₂-CH₃ |
| 40.0 | NH-CH₂ |
| 28.4 | C(CH₃)₃ |
| 25.0 (d, J = 140 Hz) | CH₂-P |
| 16.5 (d, J = 6.0 Hz) | O-CH₂-CH₃ |
Table 3: Representative ³¹P NMR Data (162 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 31.5 | P=O |
Table 4: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Assignment |
| HRMS | ESI+ | 444.2510 | [M+H]⁺ |
| HRMS | ESI+ | 466.2329 | [M+Na]⁺ |
Table 5: Representative HPLC Purity Data
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or ELSD |
| Purity | >95% |
Experimental Protocols (Representative)
The following are representative protocols for the synthesis and characterization of this compound.
4.1. Synthesis
A common method for the synthesis of such phosphonate esters is a variation of the Michaelis-Arbuzov reaction.
-
Reaction: A Boc-protected amino-PEG-halide (e.g., bromide) is reacted with an excess of triethyl phosphite.
-
Conditions: The reaction is typically carried out neat or in a high-boiling, inert solvent (e.g., toluene) at elevated temperatures (e.g., 120-140 °C) for several hours.
-
Work-up: The reaction mixture is cooled, and the excess triethyl phosphite is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Caption: A representative workflow for the synthesis of this compound.
4.2. Characterization
The following protocols are for the analytical techniques used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) of the molecular ions ([M+H]⁺, [M+Na]⁺) should be within 5 ppm of the calculated exact mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase column.
-
Elute the compound using a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD). The purity is determined by the relative area of the main product peak.
-
Caption: A typical workflow for the characterization of a synthesized small molecule.
Application in PROTACs
This compound serves as a linker in the modular synthesis of PROTACs. The general mechanism of action for a PROTAC is depicted below.
Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
The synthesis of a PROTAC using this linker would typically involve:
-
Deprotection of the Boc group to yield the free amine.
-
Coupling of the amine with a ligand for the protein of interest (POI).
-
Hydrolysis of the ethyl phosphonate to the phosphonic acid.
-
Coupling of the phosphonic acid with a ligand for an E3 ubiquitin ligase.
The choice of coupling chemistry will depend on the specific functional groups present on the ligands.
Conclusion
This compound is a versatile chemical tool for the construction of PROTACs. Its well-defined structure, with a protected amine, a hydrophilic PEG spacer, and a phosphonate ester, allows for the systematic synthesis of these important therapeutic molecules. While specific, publicly available characterization data for this exact molecule is scarce, this guide provides a comprehensive overview of its properties and the standard analytical methods used for its characterization, offering a valuable resource for researchers in the field of drug discovery and development.
References
Technical Guide: t-Butoxycarbonyl-PEG4-Phosphonic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation and drug delivery applications.
Chemical Identity and Properties
The CAS number for t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester is 1623791-77-4 .[1][2] This compound is also known by several synonyms, including Boc-PEG4-phosphonic acid ethyl ester and tert-butyl 3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoate.[2]
The phosphonate group provides a stable linkage to various surfaces and molecules, while the Boc-protected amine offers a selectively deprotectable site for further conjugation. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1623791-77-4 | [1][2] |
| Molecular Formula | C19H39O9P | [1][2] |
| Molecular Weight | 442.5 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of similar phosphonate esters are available in the scientific literature. While a specific protocol for the synthesis of CAS 1623791-77-4 was not found in the immediate search, general methods for the synthesis of phosphonate esters and Boc-protected compounds can be adapted.
General Synthesis of Phosphonate Esters:
A common method for forming phosphonate esters involves the condensation of an alcohol with a methyl phosphonate.[3] This reaction is often facilitated by the use of a dialkylazodicarboxylate and triphenylphosphine, known as the Mitsunobu reaction.[3] Subsequent selective de-esterification can yield the desired phosphonic acid monoester if required.[3]
Boc-Protection Strategy:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4] The introduction of a Boc group can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride).
Workflow for Bioconjugation:
The use of t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester in a bioconjugation workflow typically involves the following steps:
-
Deprotection of the Boc Group: The Boc-protected amine is deprotected using an acid such as trifluoroacetic acid (TFA) to yield a primary amine.
-
Conjugation: The newly exposed amine is then reacted with an activated functional group (e.g., an N-hydroxysuccinimide ester) on the target molecule (e.g., a protein, peptide, or drug).
-
Purification: The resulting conjugate is purified using standard techniques such as chromatography to remove unreacted starting materials and byproducts.
dot
Caption: General bioconjugation workflow.
Applications in Drug Development and Research
Heterobifunctional linkers like t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester are critical tools in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): This molecule can serve as a component of a PROTAC, bringing a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.
-
Surface Modification: The phosphonate group can bind to metal oxide surfaces, allowing for the functionalization of nanoparticles or medical implants with biomolecules.
dot
Caption: ADC mechanism of action.
This technical guide provides foundational information on t-butoxycarbonyl-PEG4-phosphonic acid diethyl ester. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Researchers are encouraged to consult the primary literature for detailed protocols relevant to their specific research goals.
References
The Strategic Evolution of Boc-Protected PEG Linkers: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics and complex biologics has necessitated the development of sophisticated chemical tools to assemble these intricate molecules. Among the most critical of these are linker technologies, which bridge bioactive molecules to enhance their therapeutic properties. This in-depth technical guide explores the discovery, development, and application of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery.
Core Principles: The Role of Boc Protection in PEG Linkers
Polyethylene glycol (PEG) linkers are widely employed in drug development to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1] The strategic incorporation of a Boc protecting group on a terminal amine of a PEG linker is a foundational concept in the controlled, stepwise synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The primary function of the Boc group is to reversibly mask the reactivity of an amine functionality.[2] This protection is crucial for directing chemical modifications to other reactive sites on the linker or a conjugated molecule. The Boc group is notably stable under a wide range of basic and nucleophilic conditions, rendering it compatible with numerous synthetic steps. Its key attribute is its lability under acidic conditions, which cleanly regenerates the free amine for subsequent conjugation reactions.[2] This allows for a modular and predictable approach to building complex molecular architectures.
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (e.g., carboxylic acid, NHS ester, maleimide) at the other, are instrumental in multi-step conjugation strategies.[2] This orthogonality prevents undesirable side reactions and allows for the precise assembly of intricate bioconjugates.[2]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection of the amine with the Boc group and its subsequent removal is critical to the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for these key processes.
| Parameter | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), DIPEA | Dichloromethane (DCM) | Room Temperature | 3-12 | >95 |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 | >95 (as TFA salt) |
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.
| Acidic Reagent | Concentration (v/v) in DCM | Reaction Time (h) | Typical Purity (%) |
| Trifluoroacetic acid (TFA) | 20% | 2 | >95 |
| Trifluoroacetic acid (TFA) | 50% | 1 | >98 |
| Hydrochloric acid (HCl) | 4M in Dioxane | 1-2 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.
Detailed Experimental Protocols
Reproducible and efficient synthesis is paramount in drug development. The following are detailed methodologies for the protection and deprotection of PEG linkers with the Boc group.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker (e.g., H₂N-PEG-COOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2-3 equivalents relative to the amine).
-
To this stirring solution, add (Boc)₂O (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[2]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger for certain substrates)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]
Protocol 3: Solid-Phase Peptide Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt/DCC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[2]
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the ninhydrin test to ensure completion.[2]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[2]
Visualization of Key Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental workflows and logical relationships in the application of Boc-protected PEG linkers.
Caption: Workflow for the Boc protection of an amino-PEG linker.
Caption: Workflow for the acidic deprotection of a Boc-protected PEG linker.
Caption: Logical workflow for sequential bioconjugation using a heterobifunctional Boc-protected PEG linker.
Conclusion
Boc-protected PEG linkers are indispensable tools in the armamentarium of the modern medicinal chemist and drug developer. Their well-defined and predictable reactivity, coupled with the beneficial properties of the PEG chain, enables the construction of highly complex and effective therapeutic agents. The ability to perform sequential conjugations with a high degree of control is a critical advantage in the development of next-generation therapies such as ADCs and PROTACs. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and scientists aiming to leverage these versatile linkers in their drug discovery and development endeavors.
References
A Technical Guide to the Fundamental Principles of Using Phosphonate Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles governing the use of phosphonate linkers in scientific research. Phosphonates, organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond, serve as versatile tools across numerous disciplines, including medicinal chemistry, materials science, and diagnostics. Their unique physicochemical properties make them invaluable for applications ranging from targeted drug delivery to the construction of advanced materials.
Core Principles of Phosphonate Chemistry
Phosphonates are distinguished by the C–PO(OH)₂ or C–PO(OR)₂ functional group. The direct C-P bond is the cornerstone of their utility, rendering them resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the P-O bond in their phosphate analogues.[1][2] This metabolic stability allows phosphonate-containing molecules to function as effective and stable bioisosteres of natural phosphates, carboxylates, and mimics of tetrahedral transition states in enzymatic reactions.[2][3][4]
Key properties that define the function of phosphonate linkers include:
-
Metabolic Stability : The C-P bond is not susceptible to enzymatic hydrolysis, leading to increased in vivo half-life compared to phosphate esters.[5]
-
High Negative Charge : At physiological pH, the phosphonate group is typically dianionic, which results in high water solubility but poor passive diffusion across cell membranes. This necessitates the use of prodrug strategies for therapeutic applications.[5]
-
Strong Metal Chelation : Phosphonates are effective chelating agents for di- and trivalent metal ions. This property is exploited in diagnostics, water treatment, and to prevent scale formation.[6]
-
High Affinity for Bone Mineral : Bisphosphonates, which contain a P-C-P scaffold, exhibit a remarkably high affinity for calcium hydroxyapatite, the primary mineral component of bone. This allows for specific targeting of bone tissue.[7][8]
Applications in Drug Development and Therapeutics
The unique characteristics of phosphonates have led to their incorporation into several successful therapeutic agents.
Antiviral Therapy: Acyclic Nucleoside Phosphonates (ANPs)
ANPs are a critical class of antiviral drugs that act as non-hydrolyzable mimics of nucleoside monophosphates.[1] By inhibiting viral DNA polymerases or reverse transcriptases, they halt viral replication. However, due to their high negative charge and resulting poor cell permeability, ANPs are typically administered as prodrugs.[1][9] These prodrugs mask the phosphonate charge with lipophilic moieties that are cleaved intracellularly to release the active drug.
Prominent examples include:
-
Tenofovir : A cornerstone of anti-HIV therapy, administered as the prodrug Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][9][10]
-
Adefovir : Used for the treatment of chronic Hepatitis B, administered as the prodrug Adefovir Dipivoxil.[9]
-
Cidofovir : A broad-spectrum antiviral agent effective against various DNA viruses.[9]
Bone Targeting: Bisphosphonates
Bisphosphonates are the most commonly prescribed drugs for treating osteoporosis and other bone disorders characterized by excessive bone resorption.[8] Their P-C-P structure allows them to bind strongly to hydroxyapatite on bone surfaces.[8][11] After binding, they are internalized by osteoclasts (the cells responsible for bone breakdown), where they inhibit key enzymes in the mevalonate pathway, leading to osteoclast apoptosis and a reduction in bone loss.[8][12] Nitrogen-containing bisphosphonates like zoledronic acid and alendronate are particularly potent.[11][13]
Advanced Drug Delivery Systems
Phosphonate linkers are integral to the design of sophisticated drug delivery platforms, enabling targeted and controlled release of therapeutic payloads.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker is critical for the ADC's efficacy and safety.[14] Phosphonate-based linkers, such as ethynylphosphonamidates, have been developed to create highly stable conjugates.[15] These linkers resist premature drug release in systemic circulation but are designed to be cleaved within the target cell, for instance, by lysosomal enzymes.[16][17] This ensures that the cytotoxic payload is delivered specifically to cancer cells, widening the therapeutic window.[14][15]
Nanoparticle-Based Systems
The strong binding affinity of phosphonates for metal oxides makes them excellent agents for functionalizing the surface of nanoparticles.[18][19] Attaching phosphonate-terminated molecules to iron oxide, titania, or other metal oxide nanoparticles improves their colloidal stability in aqueous media, prevents aggregation, and provides a scaffold for attaching targeting ligands or therapeutic agents.[18][19][20]
Diagnostics and Imaging
The ability of phosphonates to chelate metal ions is leveraged in the development of diagnostic and imaging agents. By linking phosphonates to radionuclides or paramagnetic ions, targeted imaging agents can be created. For example, technetium-99m (99mTc) labeled phosphonate compounds are widely used for bone scintigraphy to detect bone metastases and other osseous abnormalities.[19] Similarly, phosphonate-functionalized nanoparticles can be coupled with fluorescent dyes or MRI contrast agents for dual-modality imaging.[21]
Materials Science: Metal-Organic Frameworks (MOFs)
In materials science, phosphonate linkers are used to construct highly stable Metal-Organic Frameworks (MOFs). The phosphonate group forms stronger bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺) compared to the more commonly used carboxylate linkers.[22] This results in MOFs with enhanced thermal and chemical robustness, making them suitable for demanding applications such as gas storage, separation, and heterogeneous catalysis.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and properties of phosphonate-based compounds.
Table 1: Pharmacokinetic Properties of Phosphonate Drugs and Prodrugs
| Compound | Parent Drug | Prodrug Moiety | Oral Bioavailability (%) | Plasma Half-Life | Reference(s) |
|---|---|---|---|---|---|
| Tenofovir Disoproxil Fumarate (TDF) | Tenofovir | Bis-isopropoxycarbonyloxymethyl (POC) | 25% (fasting), 39% (with food) | ~17 hours (Tenofovir) | [1][10][24] |
| Tenofovir Alafenamide (TAF) | Tenofovir | Phenylalanine isopropyl ester amidate | > 70% | 0.30 hours (TAF) | [9] |
| Brincidofovir | Cidofovir | Lipid alkoxyalkyl ester | 88% | 24 hours | [9] |
| Adefovir Dipivoxil | Adefovir | Bis-pivaloyloxymethyl (POM) | < 12% (Adefovir) | 1.6 ± 0.5 hours (Adefovir) | [9] |
| POM₂-C-HMBP | C-HMBP | Bis-pivaloyloxymethyl (POM) | Not Reported | ~8.4 minutes | [25] |
| Glycine Phosphonamidate Prodrugs | C-DMAP | Bis-glycine methyl ester amidate | Not Reported | > 24 hours (>97% remaining) |[25][26] |
Table 2: Binding Affinities of Bisphosphonates to Hydroxyapatite (HA)
| Bisphosphonate | Method | Relative Affinity/Binding | Reference(s) |
|---|---|---|---|
| Zoledronate | FPLC Retention Time | 22.0 ± 0.3 min | [11] |
| Risedronate | FPLC Retention Time | 16.16 ± 0.44 min | [11] |
| Alendronate | FPLC Retention Time | Not directly compared in this study | [11] |
| Nano-Ca@Zoledronate | In Vitro Binding Assay | 36% bound after 1 day | [27] |
| Free Zoledronate | In Vitro Binding Assay | 15% bound after 1 day |[27] |
Table 3: Inhibitory Potency (IC₅₀) of Selected Phosphonate-Based Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | IC₅₀ Range (µM) | Reference(s) |
|---|---|---|---|
| Aromatic Bisphosphonates | Human Phosphoglycerate Kinase (PGK) | 0.84 - 200 | [6] |
| Alkyl Bisphosphonates | Yeast Phosphoglycerate Kinase (PGK) | 2 - 5000 (as K_d) | [6] |
| Hydroxy-methylenebisphosphonates | MDA-MB 231 (Breast Cancer) Cell Line | 25.9 - >100 | [28] |
| Phosphonate Inhibitors | Mycolyltransferase Ag85C | ~5 - >100 |[12] |
Table 4: Representative Yields for Phosphonate Synthesis Reactions
| Reaction | Substrates | Catalyst/Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Hirao Coupling | 2-Chloropyrazine + Diethylphosphite | Pd(OAc)₂ / dppf | 67 | [29] |
| Hirao Coupling | Bromobenzene + Diarylphosphine oxides | NiCl₂ / K₂CO₃ / MW | 83 | [30] |
| Michaelis-Arbuzov | Benzylic Alcohol + P(OEt)₃ | ZnI₂, Reflux | 55 - 95 | [31] |
| Bisphosphonate Synthesis | Carboxylic Acid + PCl₃ + H₃PO₃ | Microwave, Silica Gel | 67 - 86 |[13] |
Key Experimental Protocols
The following sections provide generalized, detailed methodologies for key synthetic and analytical procedures involving phosphonate linkers.
Protocol 1: General Synthesis of a Dialkyl Arylphosphonate via Palladium-Catalyzed Hirao Coupling
This protocol describes a common method for forming a C(sp²)-P bond between an aryl halide and a dialkyl phosphite.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., 1,1′-Bis(diphenylphosphino)ferrocene, dppf)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., dppf, 1-5 mol%).
-
Add Reagents: Add the anhydrous solvent (e.g., DMF), followed by the aryl halide (1.0 eq), the dialkyl phosphite (1.2-1.5 eq), and the base (e.g., triethylamine, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dialkyl arylphosphonate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: General Synthesis of a Dialkyl Alkylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the classic method for forming a C(sp³)-P bond by reacting a trialkyl phosphite with an alkyl halide.
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Trialkyl phosphite (e.g., triethyl phosphite)
-
Standard reflux glassware
-
Oil bath
Procedure:
-
Reaction Setup: Place the alkyl halide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add Reagent: Add the trialkyl phosphite (1.0-1.1 eq) to the flask. The reaction is often exothermic.
-
Reaction: Heat the mixture gently in an oil bath (temperature typically ranges from 100-160 °C, depending on the reactivity of the alkyl halide). The reaction is driven by the formation of a volatile alkyl halide byproduct (e.g., ethyl bromide), which can be observed distilling off. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction by observing the cessation of byproduct distillation or by ³¹P NMR, where the signal for the starting phosphite (
+138 ppm) will be replaced by the signal for the phosphonate product (+20 to +30 ppm). -
Purification: Cool the reaction mixture. The crude product is often pure enough for subsequent use. For higher purity, remove any excess starting material or byproduct by vacuum distillation.
-
Characterization: Confirm the product structure and purity via NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 3: Synthesis of Nitrogen-Containing Bisphosphonates
This protocol outlines a common industrial method for synthesizing bisphosphonates like alendronate or zoledronate from a carboxylic acid.[13]
Materials:
-
Amino acid or heterocyclic carboxylic acid (e.g., 4-aminobutanoic acid for alendronate) (1.0 eq)
-
Phosphorous acid (H₃PO₃) (e.g., 5.0 eq)
-
Phosphorus trichloride (PCl₃) (e.g., 3.0 eq)
-
Solvent (e.g., methanesulfonic acid or chlorobenzene)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Mixture: In a reaction vessel suitable for corrosive reagents, suspend the carboxylic acid and phosphorous acid in the solvent.
-
PCl₃ Addition: Slowly add phosphorus trichloride to the mixture while maintaining the temperature (e.g., 40-75 °C). The reaction is exothermic and releases HCl gas, requiring proper ventilation.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 65-85 °C) for several hours until the reaction is complete.
-
Hydrolysis: Carefully quench the reaction mixture by slowly adding it to hot water. This hydrolyzes the phosphorus intermediates to the final bisphosphonic acid.
-
Crystallization and Isolation: Adjust the pH with HCl to induce crystallization of the bisphosphonate product. Cool the mixture, and collect the solid product by filtration.
-
Purification: Wash the collected solid with water and/or ethanol to remove impurities. The product can be further purified by recrystallization from water.
-
Characterization: Analyze the final product for identity and purity using NMR (¹H, ³¹P), mass spectrometry, and elemental analysis.
Protocol 4: Surface Functionalization of Iron Oxide Nanoparticles with Phosphonic Acids
This protocol describes a method for coating co-precipitated iron oxide nanoparticles (IONPs) with a phosphonic acid linker.[19]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Phosphonic acid linker (e.g., dodecylphosphonic acid)
-
Ethanol and deionized water
-
Ultrasonic probe (sonicator)
Procedure:
-
IONP Synthesis (Co-precipitation):
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere.
-
Heat the solution to 80 °C with vigorous mechanical stirring.
-
Rapidly add ammonium hydroxide solution to raise the pH to ~10-11. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Stir for 1-2 hours at 80 °C.
-
Cool the suspension and wash the nanoparticles repeatedly with deionized water and ethanol using magnetic decantation until the supernatant is neutral.
-
-
Surface Functionalization:
-
Resuspend the washed IONPs in ethanol.
-
Prepare a solution of the phosphonic acid linker in ethanol.
-
Add the phosphonic acid solution to the IONP suspension.
-
Treat the mixture with a high-power ultrasonic probe for 30-60 minutes. Sonication promotes the binding of the phosphonic acid to the nanoparticle surface.
-
-
Purification:
-
Wash the functionalized nanoparticles several times with ethanol using magnetic decantation to remove any unbound phosphonic acid.
-
Dry the final product under vacuum.
-
-
Characterization: Confirm successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR) to identify P-O-Fe bonds, Thermogravimetric Analysis (TGA) to quantify the organic coating, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) to assess colloidal stability.
Protocol 5: In Vitro Hydroxyapatite (HA) Binding Assay
This protocol provides a method to quantify the binding affinity of a phosphonate-containing compound to synthetic hydroxyapatite.[27]
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphonate compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37 °C
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Prepare a stock solution of the phosphonate compound in PBS at a known concentration.
-
Binding Reaction:
-
Weigh a precise amount of HA powder (e.g., 20 mg) into a series of microcentrifuge tubes.
-
Add a defined volume of the phosphonate solution (e.g., 1 mL) to each tube. Include control tubes with only the phosphonate solution (no HA) to account for any non-specific binding to the tube walls.
-
Incubate the tubes at 37 °C with gentle agitation for a predetermined time course (e.g., 1, 4, 8, 24 hours).
-
-
Sample Collection: At each time point, remove the tubes from the incubator and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the HA powder.
-
Quantification: Carefully collect the supernatant without disturbing the pellet. Analyze the concentration of the unbound phosphonate compound remaining in the supernatant using a suitable, pre-calibrated analytical method (e.g., HPLC).
-
Calculation:
-
Calculate the amount of phosphonate bound to the HA by subtracting the concentration in the supernatant from the initial concentration.
-
Bound (%) = [(Initial Conc. - Supernatant Conc.) / Initial Conc.] * 100
-
Plot the percentage of bound compound versus time to determine the binding kinetics.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of phosphonate linkers.
Caption: General workflow for phosphonate prodrug activation within a target cell.
Caption: Mechanism of action of nitrogen-containing bisphosphonates on osteoclasts.
Caption: Experimental workflow for the synthesis of an arylphosphonate via Hirao coupling.
Caption: Workflow for the surface functionalization of nanoparticles with phosphonates.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. Frontiers | Interactions of zoledronate and alendronate with hydroxyapatite and octacalciumphosphate [internal-frontiersin.org]
- 8. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 15. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 22. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High affinity zoledronate-based metal complex nanocrystals to potentially treat osteolytic metastases - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01127H [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Boc-PEG4-phosphonic acid ethyl ester: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, incorporating a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a phosphonic acid ethyl ester, imparts specific physicochemical properties that are critical for its function in drug development. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this exact molecule in public literature, this document combines general knowledge of its constituent functional groups with data from closely related analogues to offer a predictive assessment of its properties and outlines generalized experimental protocols for its handling and characterization.
Chemical Structure and Properties
-
IUPAC Name: diethyl (15-(tert-butoxycarbonylamino)-3,6,9,12-tetraoxapentadecyl)phosphonate
-
Molecular Formula: C₁₉H₃₉NO₉P
-
Molecular Weight: 442.48 g/mol
-
Key Features:
-
Boc-protected amine: Provides a stable, protected amine functionality that can be deprotected under acidic conditions to allow for conjugation to a target protein ligand or other molecules.
-
PEG4 Spacer: A hydrophilic polyethylene glycol chain that generally enhances aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
-
Phosphonic acid ethyl ester: A functional group that can be used for further chemical modification or may interact with specific biological targets.
-
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Soluble | The hydrophilic PEG4 chain enhances water solubility.[][][4][5] However, the hydrophobic Boc group and ethyl ester may limit high concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A related compound, m-PEG4-phosphonic acid ethyl ester, is reported to be soluble in DMSO.[6] This is a common solvent for similar organic molecules. |
| Ethanol | Soluble | The combination of polar and nonpolar characteristics suggests solubility in polar protic solvents like ethanol. |
| Dichloromethane (DCM) | Soluble | The organic nature of the molecule suggests solubility in chlorinated solvents. |
| Diethyl Ether | Sparingly Soluble | Expected to have lower solubility in less polar ethers compared to more polar organic solvents. |
Stability Profile
The stability of this compound is primarily influenced by the lability of the Boc-protecting group and the phosphonic acid ethyl ester.
-
pH Stability:
-
Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of a free amine.
-
Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.
-
Basic Conditions: Phosphonate esters can undergo hydrolysis under basic conditions, which would lead to the cleavage of the ethyl groups from the phosphonate moiety.[7]
-
-
Temperature Stability:
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., pH < 4) | Unstable | PEG4-phosphonic acid ethyl ester amine, tert-butanol, CO₂ |
| Neutral (e.g., pH 6-8) | Relatively Stable | - |
| Basic (e.g., pH > 9) | Potentially Unstable | Boc-PEG4-phosphonic acid, Ethanol |
| Elevated Temperature | Degradation over time | Dependent on other conditions (e.g., presence of water, pH) |
| Recommended Storage | Stable | - |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific experimental needs.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., LC-MS, HPLC-UV).
-
Determine the concentration of the dissolved compound in the supernatant.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mmol/L.
-
Protocol for pH Stability Assessment
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
-
Incubation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each buffer to a final concentration suitable for analysis, ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).
-
Analyze the samples by a suitable analytical method (e.g., LC-MS) to quantify the remaining parent compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each pH.
-
Determine the degradation rate constant and half-life (t₁/₂) at each pH.
-
Visualization of Application in PROTAC Synthesis
This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. While specific, quantitative data on its solubility and stability are limited, an understanding of its constituent functional groups allows for reasoned predictions of its behavior in various solvent systems and under different pH and temperature conditions. The provided generalized protocols offer a starting point for researchers to determine the precise empirical data required for their specific applications in drug discovery and development. Further studies are warranted to fully characterize the physicochemical properties of this important linker molecule.
References
- 1. Carboxy-PEG4-phosphonic acid ethyl ester, 1964503-39-6 | BroadPharm [broadpharm.com]
- 4. Azido-PEG3-Phosphonic acid ethyl ester - CD Bioparticles [cd-bioparticles.net]
- 5. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. mdpi.com [mdpi.com]
- 8. Carboxy-PEG4-phosphonic acid, 1623791-69-4 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Boc-PEG4 Linkers: Features, Advantages, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the judicious selection of linker molecules is a critical determinant of success. Among the diverse array of available options, Boc-PEG4 linkers have emerged as a cornerstone technology, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core features, significant advantages, and practical applications of Boc-PEG4 linkers, supplemented with detailed experimental protocols and illustrative diagrams to facilitate their effective implementation in research and development settings.
Core Features of Boc-PEG4 Linkers
Boc-PEG4 linkers are bifunctional molecules characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a discrete tetraethylene glycol (PEG4) spacer, and a terminal reactive group.[1] The Boc group serves as a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[1][2] The PEG4 spacer is a hydrophilic chain of four ethylene glycol units that imparts desirable physicochemical properties to the linker and the resulting bioconjugate.[1][3] The terminal reactive group can be varied to enable conjugation to different functional groups on biomolecules, with the most common variant being a carboxylic acid (Boc-PEG4-acid).[1]
The monodisperse nature of the PEG4 spacer ensures that each linker molecule has a precise and defined length and molecular weight, which is crucial for the synthesis of homogeneous bioconjugates with consistent and predictable properties.[4] This contrasts with polydisperse PEG linkers, which can lead to heterogeneous mixtures that are difficult to characterize and may exhibit variable biological activity.[4]
Key Advantages in Drug Development
The unique structural features of Boc-PEG4 linkers confer several advantages that are highly beneficial for the development of targeted therapeutics:
-
Enhanced Aqueous Solubility: The hydrophilic PEG4 spacer significantly improves the solubility of hydrophobic drug molecules in aqueous environments.[1][3][5] This is particularly advantageous for ADCs, where highly potent cytotoxic payloads are often poorly soluble, and for PROTACs, which can be large and complex molecules.[4][5][6] Improved solubility can lead to better formulation stability and bioavailability.[3][7]
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is well-known to reduce the immunogenicity of therapeutic agents.[1][5] The PEG4 spacer can shield the bioconjugate from recognition by the immune system, potentially leading to a longer circulation half-life and reduced risk of adverse immune reactions.[5]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius and shielding from enzymatic degradation, the PEG4 linker can extend the in vivo circulation time of the bioconjugate.[5][7] This can lead to improved drug exposure at the target site and enhanced therapeutic efficacy.[4][5]
-
Precise Spacer Length: The well-defined length of the PEG4 spacer (approximately 14 angstroms) allows for precise control over the distance between the two conjugated molecules.[8] In the context of PROTACs, this linker length is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[1][6]
-
Versatile and Orthogonal Chemistry: The Boc-protected amine and the terminal reactive group (e.g., carboxylic acid) allow for orthogonal conjugation strategies.[1] The carboxylic acid can be activated to react with primary amines on a biomolecule, and after deprotection of the Boc group, the newly exposed amine can be used for a subsequent conjugation step.[1] This versatility is highly valuable in the multi-step synthesis of complex bioconjugates like ADCs and PROTACs.[1]
Quantitative Data of Common Boc-PEG4 Linker Variants
For ease of reference, the following table summarizes the key quantitative data for several common Boc-PEG4 linker variants.
| Linker Variant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-PEG4-acid | 756525-91-4 | C15H29NO8 | 365.4 |
| Boc-PEG4-alcohol | 106984-09-2 | C13H27NO6 | 293.4 |
| Boc-PEG4-amine | 811442-84-9 | C15H32N2O6 | 336.4 |
| Boc-PEG4-bromide | 1392499-32-9 | C13H26BrNO5 | 356.3 |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Boc-PEG4 linkers.
Protocol 1: EDC/NHS Coupling of Boc-PEG4-acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group of Boc-PEG4-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a molecule containing a primary amine (e.g., an antibody).
Materials:
-
Boc-PEG4-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing molecule (e.g., antibody)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow Boc-PEG4-acid, EDC, and NHS to equilibrate to room temperature before use.
-
Prepare a stock solution of Boc-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Boc-PEG4-acid:
-
In a microcentrifuge tube, dissolve Boc-PEG4-acid in Activation Buffer.
-
Immediately before activation, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Boc-PEG4-acid.[3]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[1][3]
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated Boc-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but the optimal ratio should be determined empirically.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Boc Deprotection of a PEGylated Conjugate
This protocol describes the removal of the Boc protecting group from a Boc-PEG4-conjugated molecule to expose the terminal amine for subsequent reactions.
Materials:
-
Boc-PEG4-conjugated molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen gas supply
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Removal of Reagents:
-
Neutralization (Optional):
-
If the free amine is required for the next step, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[9]
-
Visualizations
The following diagrams illustrate the structure of a Boc-PEG4 linker and its application in key bioconjugation workflows.
Caption: Structure of a Boc-PEG4-acid linker.
Caption: General workflow for bioconjugation using a Boc-PEG4-acid linker.
Caption: Application of Boc-PEG4 linkers in ADC and PROTAC synthesis.
Conclusion
Boc-PEG4 linkers represent a versatile and powerful class of tools for the construction of advanced bioconjugates. Their well-defined structure and advantageous physicochemical properties, including enhanced solubility and reduced immunogenicity, make them highly suitable for the development of targeted therapeutics such as ADCs and PROTACs. The orthogonal reactivity afforded by the Boc-protected amine and a terminal functional group allows for controlled and sequential conjugation strategies. The detailed protocols and illustrative diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Boc-PEG4 linkers in their research and development endeavors, ultimately contributing to the advancement of novel and more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Boc-PEG4-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
Boc-PEG4-phosphonic acid ethyl ester is a versatile, polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC, potentially improving its pharmacokinetic properties. The terminal Boc-protected amine allows for a straightforward, two-step conjugation to a POI ligand, while the phosphonic acid ethyl ester provides a stable, polar functional group. This document provides a detailed protocol for the application of this compound in the synthesis of a hypothetical PROTAC, "PROTAC-Y," targeting a protein of interest "POI-Y."
PROTAC-mediated Protein Degradation Pathway
The mechanism of action for a PROTAC synthesized with this compound follows the general pathway of PROTAC-induced protein degradation. The PROTAC molecule simultaneously binds to the target protein (POI-Y) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI-Y. The polyubiquitinated POI-Y is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols: Deprotection of Boc-PEG4-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of Boc-PEG4-phosphonic acid ethyl ester, a bifunctional molecule often utilized as a linker in the synthesis of PROTACs and other targeted drug conjugates.[1] The protocols cover the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine and the hydrolysis of the phosphonic acid ethyl ester to the corresponding phosphonic acid.
Introduction
The selective or simultaneous deprotection of this compound is a critical step in the synthesis of complex molecules where the terminal amine and phosphonic acid functionalities are required for subsequent conjugation or biological activity. The Boc group is a widely used amine protecting group due to its stability in various conditions and its facile removal under acidic conditions.[2][3] Similarly, phosphonate esters are common precursors to phosphonic acids, which are important functional groups in medicinal chemistry.[4] This document outlines protocols for acidic deprotection strategies, addressing both individual and concurrent removal of these protecting groups.
Deprotection Strategies
The deprotection of this compound can be approached in two primary ways:
-
Simultaneous Deprotection: A single-step procedure using strong acidic conditions to remove both the Boc group and the ethyl ester.
-
Sequential Deprotection: A two-step process where one protecting group is removed selectively while the other remains intact, followed by the deprotection of the second group.
The choice of strategy depends on the desired final product and the compatibility of other functional groups in the molecule.
Data Presentation: Comparison of Deprotection Protocols
The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines and the hydrolysis of phosphonic acid ethyl esters. These conditions can be adapted for this compound.
Table 1: Protocols for Boc Deprotection
| Method | Reagents and Solvents | Temperature (°C) | Typical Reaction Time | Work-up Procedure | Typical Yield (%) |
| Acidic (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | Evaporation of solvent and excess TFA, followed by neutralization.[2] | >95 |
| Acidic (HCl) | 4M HCl in 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 6 h | Precipitation of the hydrochloride salt and filtration.[2][5] | >90 |
| Lewis Acid | Zinc Bromide (ZnBr2) in DCM | Room Temperature | 12 - 24 h | Quenching with an aqueous solution, extraction, and purification.[6] | 80-95 |
Table 2: Protocols for Phosphonic Acid Ethyl Ester Hydrolysis
| Method | Reagents and Solvents | Temperature (°C) | Typical Reaction Time | Work-up Procedure | Typical Yield (%) |
| Acidic Hydrolysis | Concentrated Hydrochloric Acid (HCl) | Reflux | 6 - 10 h | Removal of water and acid by distillation.[7] | 85-95 |
| Microwave-Assisted Hydrolysis | 1M Hydrochloric Acid (HCl) | 140 | 30 min | Evaporation of solvent.[4][8] | >90 |
| Silyl-mediated | Trimethylsilyl bromide (TMSBr) followed by hydrolysis | Room Temperature | 2 - 6 h | Evaporation of volatiles and precipitation. | >90 |
Experimental Protocols
Protocol 1: Simultaneous Deprotection of Boc and Ethyl Ester Groups
This protocol utilizes strong acidic conditions to concurrently cleave the Boc group and hydrolyze the ethyl ester.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (37%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of deionized water.
-
Add concentrated hydrochloric acid (excess, e.g., 5-10 mL per mmol of substrate).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-10 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or ¹H NMR).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure using a rotary evaporator to yield the deprotected product, likely as a hydrochloride salt.
Protocol 2: Selective Deprotection of the Boc Group
This protocol is designed to remove the Boc group while leaving the phosphonic acid ethyl ester intact.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (or Ethyl Acetate)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of the chosen solvent (1,4-Dioxane or Ethyl Acetate).
-
Add the 4M HCl solution (2-3 equivalents) to the reaction mixture.
-
Stir the solution at room temperature for 1-6 hours.[2] The reaction should be carried out under anhydrous conditions to minimize ester hydrolysis.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether.[2]
-
Alternatively, the solvent can be removed under reduced pressure to obtain the crude product, which can be used directly or purified further.
Protocol 3: Hydrolysis of the Phosphonic Acid Ethyl Ester
This protocol is for the hydrolysis of the ethyl ester, assuming the Boc group has either been previously removed or is desired to be retained.
Materials:
-
N-Boc-PEG4-phosphonic acid ethyl ester (or the de-Boc'd intermediate)
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Follow the procedure outlined in Protocol 1 , but with careful monitoring to control the extent of Boc-deprotection if it is to be preserved. Milder acidic conditions or alternative methods may be required for selective ester hydrolysis. For a more controlled hydrolysis without affecting the Boc group, silyl-mediated methods can be employed.
Mandatory Visualizations
Deprotection Workflow Diagram
The following diagram illustrates the possible deprotection pathways for this compound.
Caption: Deprotection pathways for this compound.
Logical Relationship of Deprotection Methods
This diagram shows the relationship between the starting material, intermediates, and the final deprotected product.
Caption: Chemical transformations in the deprotection of this compound.
References
- 1. This compound - CAS:1623791-77-4 - KKL Med Inc. [kklmed.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Boc-PEG4-Phosphonic Acid Ethyl Ester in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule increasingly utilized in the field of advanced drug delivery. Its unique chemical architecture, comprising a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group, offers a versatile platform for the development of sophisticated therapeutic constructs. The PEG4 moiety enhances aqueous solubility and provides a flexible spacer arm, while the phosphonic acid ethyl ester group serves as a valuable anchor for targeting bone tissue or for conjugation to metal oxide nanoparticles. The Boc-protected amine allows for controlled, sequential conjugation strategies, making it a key component in the synthesis of complex drug delivery systems such as Proteolysis Targeting Chimeras (PROTACs) and targeted nanoparticle formulations.
This document provides detailed application notes and generalized protocols for the use of this compound in various drug delivery contexts.
Key Applications
The unique structural features of this compound lend themselves to several key applications in drug delivery:
-
Synthesis of PROTACs: As a PEG-based linker, this molecule is instrumental in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The Boc-protected amine of the linker can be deprotected to allow for conjugation to a ligand for the target protein or the E3 ligase, while the other end of the PROTAC molecule will be attached to the corresponding ligand. The PEG4 spacer provides the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Bone-Targeted Drug Delivery: The phosphonic acid group has a high affinity for hydroxyapatite, the primary mineral component of bone.[4][5] This property can be exploited to deliver therapeutic agents specifically to bone tissue. By conjugating a drug to this compound, the resulting conjugate can be targeted to the bone, potentially increasing the local concentration of the drug and reducing systemic side effects. This is particularly relevant for the treatment of bone cancers, osteoporosis, and other bone-related diseases.[4][5]
-
Functionalization of Nanoparticles: The phosphonate group can form stable bonds with metal oxides, making this linker suitable for the surface modification of nanoparticles such as iron oxide or gold nanoparticles.[6] PEGylation of nanoparticles is a widely used strategy to improve their stability, biocompatibility, and circulation time in the body. By using this compound, nanoparticles can be PEGylated and subsequently functionalized with targeting ligands or therapeutic molecules after deprotection of the Boc group.
Data Presentation
Table 1: Representative Data for Bone-Targeting Drug Conjugates
| Parameter | Example Value | Drug & Linker System | Reference |
| Drug Loading | 10-20% (w/w) | Doxorubicin conjugated to a bisphosphonate-PEG nanoparticle | F-ab-s-s-PEG-BP |
| In Vitro Drug Release (pH 5.5) | ~60% release in 48h | Doxorubicin from a pH-sensitive bone-targeted nanoparticle | DOX@Rhein-PEG-nHA |
| In Vivo Bone Accumulation | 5-10% of injected dose per gram of bone | Radiolabeled bisphosphonate-PEG conjugate in mice | Not Specified |
| Therapeutic Efficacy | 40% greater tumor growth inhibition compared to free drug | Doxorubicin-conjugated bisphosphonate nanoparticles in a mouse model of osteosarcoma | Not Specified |
Table 2: Representative Data for Functionalized Nanoparticles
| Parameter | Example Value | Nanoparticle System | Reference |
| PEG Grafting Density | 0.1 - 1.0 chains/nm² | PEG-phosphonate on iron oxide nanoparticles | Not Specified |
| Hydrodynamic Diameter | 50 - 150 nm | PEGylated gold nanoparticles | Not Specified |
| Zeta Potential | -10 to -30 mV | PEG-phosphonate coated nanoparticles | Not Specified |
| In Vivo Half-Life | > 24 hours | Long-circulating PEGylated liposomes | Not Specified |
Experimental Protocols
The following are detailed, generalized protocols for the key applications of this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific applications.
Protocol 1: Synthesis of a Drug Conjugate using this compound
This protocol describes the deprotection of the Boc group and subsequent conjugation to a drug molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Drug molecule with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a 1:1 mixture of TFA and DCM. b. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. c. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. d. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine-PEG4-phosphonic acid ethyl ester trifluoroacetate salt is often used directly in the next step.
-
Activation of the Drug's Carboxylic Acid: a. Dissolve the drug molecule, EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DMSO. b. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester of the drug.
-
Conjugation Reaction: a. Dissolve the deprotected amine-PEG4-phosphonic acid ethyl ester in anhydrous DMF or DMSO. b. Add the solution of the activated drug to the amine solution. c. Add TEA or DIEA (2-3 eq) to neutralize the trifluoroacetate salt and facilitate the reaction. d. Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the final drug-PEG4-phosphonic acid ethyl ester conjugate.
Protocol 2: Functionalization of Iron Oxide Nanoparticles
This protocol describes the coating of iron oxide nanoparticles with the deprotected linker followed by conjugation of a targeting ligand.
Materials:
-
Amine-PEG4-phosphonic acid ethyl ester (prepared as in Protocol 1, step 1)
-
Oleic acid-coated iron oxide nanoparticles
-
Anhydrous toluene or chloroform
-
Targeting ligand with an NHS-activated ester group
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units or magnetic separation stand
Procedure:
-
Ligand Exchange Reaction: a. Disperse the oleic acid-coated iron oxide nanoparticles in anhydrous toluene or chloroform. b. Add a solution of amine-PEG4-phosphonic acid ethyl ester in the same solvent. c. Heat the mixture to 60-80 °C and stir overnight under an inert atmosphere. d. Cool the reaction to room temperature and precipitate the nanoparticles by adding an excess of a non-solvent like hexane. e. Collect the nanoparticles by centrifugation or magnetic separation and wash several times with the non-solvent to remove excess linker and displaced oleic acid. f. Dry the amine-functionalized nanoparticles under vacuum.
-
Conjugation of Targeting Ligand: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4-8.0). b. Add a solution of the NHS-activated targeting ligand in a water-miscible solvent like DMSO. c. Stir the reaction at room temperature for 2-4 hours. d. Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by using centrifugal filter units to remove unreacted targeting ligand.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of new alendronate analogs for bone-targeted drug delivery strategies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-PEG4-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles by reducing protein adsorption and subsequent uptake by the reticuloendothelial system (RES). Boc-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker designed for the surface modification of a variety of nanoparticles, particularly those with metal oxide surfaces.
This molecule features three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine group : This allows for a staged functionalization approach. The Boc group can be deprotected to reveal a primary amine, which can then be conjugated to targeting ligands, imaging agents, or therapeutic molecules.[1]
-
A tetraethylene glycol (PEG4) spacer : This hydrophilic chain imparts "stealth" properties to the nanoparticles, improving their stability and prolonging their circulation half-life.[2]
-
A phosphonic acid ethyl ester group : The phosphonic acid moiety serves as a robust anchor for covalent attachment to metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide nanoparticles.[3] The ethyl ester form requires hydrolysis to expose the active phosphonic acid for surface binding.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected outcomes, and relevant biological pathways.
Data Presentation
The surface modification of nanoparticles with this compound is expected to induce characteristic changes in their physicochemical properties. The following table summarizes representative quantitative data before and after surface modification.
| Property | Bare Nanoparticles (e.g., Iron Oxide) | Nanoparticles + Boc-PEG4-phosphonic acid | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | [4][5] |
| Polydispersity Index (PDI) | 0.210 | 0.180 | [4] |
| Zeta Potential (mV) | +25 ± 3 | -15 ± 4 | [3][4][6] |
| Protein Adsorption (relative %) | 100 | 30 | [2] |
Note: The exact values will vary depending on the core nanoparticle material, size, and the specific conditions of the modification process.
Experimental Protocols
Protocol 1: Two-Step Nanoparticle Surface Modification
This protocol describes the deprotection of the Boc group and subsequent hydrolysis of the ethyl ester to functionalize nanoparticles with an amine-terminated PEG-phosphonic acid linker.
Materials:
-
This compound
-
Nanoparticles (e.g., iron oxide nanoparticles)
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM)[7]
-
Hydrochloric acid (HCl) or other suitable acid for hydrolysis[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filtration devices for purification
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
Step 1: Boc Group Deprotection [1][7]
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Acidification: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Boc group.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA. The resulting product is the amine-PEG4-phosphonic acid ethyl ester as a TFA salt.
Step 2: Hydrolysis of the Ethyl Ester and Nanoparticle Conjugation [8][9][10]
-
Hydrolysis: Dissolve the amine-PEG4-phosphonic acid ethyl ester TFA salt in an aqueous acidic solution (e.g., 1 M HCl). Heat the mixture to facilitate hydrolysis of the ethyl ester to the phosphonic acid. The reaction time and temperature should be optimized for the specific substrate. Monitor the hydrolysis by ³¹P NMR spectroscopy.
-
Neutralization and Purification: Neutralize the solution to pH 7 with a suitable base. Purify the resulting amine-PEG4-phosphonic acid by a suitable method, such as dialysis or column chromatography.
-
Nanoparticle Dispersion: Disperse the bare nanoparticles in an aqueous solution (e.g., deionized water or a suitable buffer) at a desired concentration.
-
Conjugation: Add the purified amine-PEG4-phosphonic acid to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized based on the nanoparticle size and desired surface coverage.
-
Incubation: Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with gentle mixing.
-
Purification: Remove the excess, unbound linker by repeated centrifugation and redispersion of the nanoparticles in fresh buffer or by dialysis against a large volume of buffer.
Protocol 2: Characterization of Modified Nanoparticles
1. Size and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS) and Zeta Potential analysis.
-
Procedure: Disperse a small aliquot of the bare and modified nanoparticle suspensions in a suitable buffer (e.g., 10 mM NaCl) and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
2. Quantification of Surface Ligands (Optional):
-
Method: Thermogravimetric Analysis (TGA) or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Procedure (TGA): Heat a known amount of the dried modified nanoparticles under a controlled atmosphere and measure the weight loss at temperatures corresponding to the decomposition of the organic linker. This can be used to estimate the grafting density.[11]
-
Procedure (qNMR): Dissolve a known amount of the modified nanoparticles (if the core material is soluble) in a suitable deuterated solvent with an internal standard. Integrate the characteristic peaks of the PEG linker and compare them to the standard to quantify the amount of ligand per nanoparticle.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake and intracellular trafficking pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Phosphonic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a cornerstone technique in life sciences research, enabling the study of protein function, localization, and interactions. Phosphonic acid esters have emerged as versatile tools for protein labeling, offering unique advantages as stable mimics of natural phosphate esters. This document provides detailed application notes and protocols for the covalent labeling of proteins using phosphonic acid ester-based probes.
Phosphonic acids are bioisosteres of phosphoric acids, where a non-hydrolyzable P-C bond replaces the labile P-O bond of a phosphate ester. This inherent stability makes phosphonate-labeled proteins valuable reagents for studying signaling pathways that are regulated by phosphorylation, as they can act as non-hydrolyzable analogs of phosphorylated proteins. Furthermore, the phosphonate group can be exploited for the efficient enrichment of labeled proteins and peptides from complex biological samples using Immobilized Metal Affinity Chromatography (IMAC).
These application notes will cover two primary methods for protein labeling with phosphonic acid esters:
-
Direct Labeling via Amine-Reactive Phosphonic Acid-NHS Esters: A straightforward method for labeling proteins on primary amines (lysine residues and the N-terminus).
-
Activity-Based Protein Profiling (ABPP) using Phosphonate Handles: A more advanced technique to label active enzymes or proteins with specific binding pockets, followed by the attachment of a phosphonate tag via click chemistry.
Data Presentation
Table 1: Quantitative Parameters for Direct Protein Labeling with Phosphonic Acid-NHS Ester
| Parameter | Typical Value | Factors to Consider |
| Protein Concentration | 1-10 mg/mL[1] | Higher concentrations generally lead to higher labeling efficiency.[2] |
| Molar Ratio (Probe:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of accessible lysines and the desired degree of labeling.[2] |
| Reaction pH | 8.0 - 8.5[1][3] | Balances amine reactivity and NHS ester hydrolysis.[3] |
| Reaction Time | 1 - 4 hours at Room Temperature | Longer incubation may be needed for lower concentrations or pH.[4] |
| Labeling Efficiency | 20 - 35% (protein-dependent)[2] | Varies with protein structure, buffer composition, and reaction conditions. |
| Degree of Labeling (DOL) | 1 - 5 (application-dependent) | Can be controlled by adjusting the molar ratio of the probe to the protein. |
Table 2: Reagents and Conditions for Activity-Based Protein Profiling (ABPP) with Phosphonate Handles
| Step | Reagent/Condition | Purpose |
| 1. Probe Incubation | Alkyne- or Azide-functionalized Activity-Based Probe (ABP) | Covalent labeling of active enzyme targets. |
| 2. Click Chemistry | Phosphonate-Azide or Phosphonate-Alkyne handle, CuSO₄, TBTA, Sodium Ascorbate | Attachment of the phosphonate handle to the ABP-labeled protein. |
| 3. Protein Digestion | Trypsin or other protease | Generation of peptides for mass spectrometry analysis. |
| 4. Enrichment | Fe³⁺-IMAC (Immobilized Metal Affinity Chromatography) | Selective capture of phosphonate-labeled peptides.[5] |
| 5. Elution | 10% Ammonia solution | Release of enriched peptides from the IMAC resin.[5] |
| 6. Analysis | LC-MS/MS | Identification and quantification of labeled peptides and proteins. |
Experimental Protocols
Protocol 1: Direct Protein Labeling with a Phosphonic Acid-NHS Ester Probe
This protocol describes the labeling of a protein with a generic phosphonic acid-N-hydroxysuccinimide (NHS) ester probe.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Phosphonic Acid-NHS Ester Probe (dissolved in DMSO or DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Probe Preparation:
-
Dissolve the Phosphonic Acid-NHS Ester Probe in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6]
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved probe to the protein solution. A starting point of a 10-fold molar excess is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[7]
-
Protocol 2: Activity-Based Protein Profiling (ABPP) with a Phosphonate Handle
This protocol outlines a general workflow for identifying enzyme targets using an activity-based probe and a clickable phosphonate handle for enrichment.
Materials:
-
Cell lysate or purified enzyme preparation
-
Alkyne-functionalized Activity-Based Probe (ABP)
-
Phosphonate-Azide Handle
-
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Fe³⁺-IMAC resin
-
Wash Buffer (e.g., 0.1% TFA in 80% Acetonitrile)
-
Elution Buffer (e.g., 10% Ammonia)
Procedure:
-
Protein Labeling with ABP:
-
Incubate the cell lysate (e.g., 1 mg total protein) with the alkyne-ABP at a final concentration of 1-10 µM for 30-60 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following click chemistry reagents in order:
-
Phosphonate-Azide Handle (final concentration 100 µM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
Freshly prepared Sodium Ascorbate (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Precipitate the proteins (e.g., with acetone) and resuspend in 8 M urea.
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate free thiols with IAA (55 mM) for 20 minutes in the dark.
-
-
Enzymatic Digestion:
-
Dilute the urea to < 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
-
Enrichment of Phosphonate-Labeled Peptides:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Load the peptides onto a pre-equilibrated Fe³⁺-IMAC column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound peptides.
-
Elute the phosphonate-labeled peptides with Elution Buffer.
-
-
LC-MS/MS Analysis:
-
Immediately neutralize the eluted peptides (e.g., with formic acid).
-
Analyze the enriched peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.[5]
-
Mandatory Visualization
Caption: Workflow for direct protein labeling with a phosphonic acid-NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-PEG4-phosphonic acid ethyl ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-phosphonic acid ethyl ester is a versatile heterobifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a phosphonic acid ethyl ester group. This unique combination of functionalities makes it a valuable tool for the synthesis of modified peptides and bioconjugates. The PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final peptide conjugate. The phosphonic acid moiety can serve as a stable phosphate mimetic, a handle for further chemical modification, or for targeted delivery to specific tissues or cells.[1]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS).
Applications in Peptide Synthesis
The primary applications of this compound in SPPS include:
-
Synthesis of Phosphonopeptide Analogues: The phosphonic acid group can act as a non-hydrolyzable mimic of a phosphate group, making it a valuable tool for studying protein-protein interactions, signal transduction pathways, and for the development of enzyme inhibitors.[2][3]
-
PROTAC® Development: This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Drug Delivery and Targeting: The phosphonate group can chelate metal ions and has an affinity for bone tissue, making it a potential targeting moiety for the delivery of peptide therapeutics to bone.[1]
-
Surface Modification: The phosphonic acid can be used to attach peptides to metal oxide surfaces for the development of biosensors and other biomaterials.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₉H₃₈NO₉P |
| Molecular Weight | 455.48 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and NMP. |
| Storage | Store at -20°C for long-term stability. For short-term use, it can be stored at room temperature in a desiccator.[4] |
| CAS Number | 1623791-77-4 |
Note: The provided data is based on publicly available information and may vary between suppliers.
Experimental Protocols
The following protocols are based on standard Boc-SPPS methodologies and have been adapted for the use of this compound. Optimization may be required for specific peptide sequences and resins.
Protocol 1: Coupling of this compound to an Amino-Functionalized Resin
This protocol describes the initial attachment of the linker to a resin with a free amino group, such as an aminomethyl (AM) or benzhydrylamine (BHA) resin.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative test indicates complete coupling). If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
Protocol 2: Boc Deprotection and Peptide Chain Elongation
This protocol outlines the standard cycle for removing the Boc protecting group and adding subsequent amino acids.
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[5]
-
Drain the deprotection solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DMF (2x, 5 minutes each).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin and Deprotection of the Phosphonic Acid Ethyl Ester
The final step involves cleaving the peptide from the solid support and removing the ethyl protecting group from the phosphonic acid. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.
Method A: Cleavage with Trifluoromethanesulfonic acid (TFMSA)
This method is suitable for peptides synthesized on standard Merrifield or PAM resins and will also cleave the ethyl ester of the phosphonic acid.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage:
-
Suspend the dry resin in a cleavage cocktail of TFMSA/TFA/thioanisole (1:10:1 v/v/v).
-
Stir the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Method B: Cleavage with Hydrogen Fluoride (HF)
This is a standard method for Boc-SPPS and is effective for cleaving peptides from most resins and removing most side-chain protecting groups, including the phosphonic acid ethyl ester. Caution: HF is extremely toxic and corrosive and must be handled with appropriate safety precautions in a specialized apparatus.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
HF Cleavage:
-
Place the dry resin in the reaction vessel of an HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1 hour.[6]
-
-
HF Removal: Remove the HF under vacuum.
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to remove scavengers and by-products.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
-
Purification: Purify the peptide by RP-HPLC.
Quantitative Data Summary
The following table provides hypothetical yield and purity data for the synthesis of a model pentapeptide (e.g., Gly-Ala-Val-Ile-Leu) with a C-terminal Boc-PEG4-phosphonic acid, based on typical outcomes for modified peptides synthesized via Boc-SPPS. Actual results may vary depending on the peptide sequence and experimental conditions.
| Step | Parameter | Expected Value |
| Linker Coupling | Coupling Efficiency | > 95% |
| Peptide Elongation | Average Stepwise Yield | 98-99% |
| Cleavage and Deprotection | Crude Peptide Yield | 60-80% |
| Purification | Final Purity (RP-HPLC) | > 95% |
Diagrams
Experimental Workflow for Peptide Synthesis
Caption: Workflow for SPPS using this compound.
Logical Relationship of Components
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphonopeptides containing free phosphonic groups: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Conjugating Phosphonic Acids to Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphonic acids, as stable isosteres of phosphates, are of significant interest in drug development, biomaterial science, and diagnostics.[1][2] Their ability to mimic natural phosphates, chelate metals, and adhere to mineral surfaces makes them ideal for applications such as bone targeting, enzyme inhibition, and surface functionalization.[2] Covalent conjugation of phosphonic acids to biomolecules like antibodies, proteins, and peptides is a critical step for harnessing their potential. This document provides detailed protocols and comparative data for key phosphonic acid bioconjugation techniques.
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
This is one of the most common bioconjugation strategies, targeting primary amines (e.g., the side chain of lysine residues) on proteins and other biomolecules.[3][4] The method involves activating a phosphonic acid derivative containing a carboxylic acid with an N-hydroxysuccinimide ester (NHS ester). This reactive ester then readily couples with an amine under mild alkaline conditions to form a stable amide bond.[3][4]
Logical Workflow: Amine-Reactive Conjugation
Caption: General workflow for conjugating a phosphonate-NHS ester to a biomolecule.
Protocol 1.1: General NHS Ester Conjugation to a Protein
This protocol is adapted from standard antibody conjugation procedures and is suitable for proteins with accessible lysine residues.[3][]
Materials:
-
Protein (antibody, enzyme, etc.) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[3]
-
Phosphonic acid derivative with an NHS ester functional group (Phosphonate-NHS).
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[3]
Methodology:
-
Protein Preparation:
-
Prepare a protein solution at a concentration of 2-10 mg/mL in 1X PBS. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for PBS via dialysis or desalting.[3]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 by adding the Reaction Buffer.[3] This increases the nucleophilicity of the primary amines.
-
-
Phosphonate-NHS Ester Preparation:
-
Immediately before use, dissolve the Phosphonate-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the Phosphonate-NHS ester stock solution to the protein solution. A common starting point is a 10-fold molar excess of the NHS ester to the protein.[] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted Phosphonate-NHS ester and the N-hydroxysuccinimide byproduct using a desalting column or by dialyzing against 1X PBS.[3]
-
-
Characterization:
-
Determine the degree of labeling (molar ratio of phosphonate to protein) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the phosphonate has a chromophore) or mass spectrometry.
-
Carbodiimide-Mediated Coupling (EDC/NHS)
This method is used to conjugate phosphonic acids that contain a terminal carboxyl group to primary amines on a biomolecule. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group, which can then react with a primary amine. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate, increasing the efficiency of the reaction.[6]
Protocol 2.1: EDC/NHS Coupling of a Carboxy-Phosphonic Acid to a Surface Amine
This protocol is based on the functionalization of surfaces but can be adapted for soluble biomolecules in solution.[6]
Materials:
-
Biomolecule with accessible primary amines.
-
Phosphonic acid with a terminal carboxyl group (e.g., (12-carboxydodecyl)phosphonic acid).[6]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Activation Buffer: Millipore water or a suitable buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0.
-
Reaction Buffer: PBS, pH 7.2-7.4.
Methodology:
-
Activation of Phosphonic Acid:
-
Conjugation Reaction:
-
Add the activated phosphonic acid solution to the biomolecule solution (in Reaction Buffer).
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a reagent that reacts with excess NHS esters, such as Tris or hydroxylamine.
-
Purify the conjugate from excess reagents and byproducts using dialysis or size-exclusion chromatography.
-
Bioorthogonal "Click" Chemistry Conjugation
Bioorthogonal reactions occur with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[7][8] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click reaction that is particularly useful for bioconjugation.[7][9] This requires the biomolecule to be functionalized with an azide group and the phosphonic acid to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[10]
Logical Workflow: SPAAC Conjugation
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fishing for newly synthesized proteins with phosphonate-handles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of polyethylene glycol (PEG) linkers.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or NMR analysis of the crude product.
-
Low yield of the desired amine-terminated PEG linker.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. If the acid is too weak or its concentration too low, the reaction may not reach completion.[1] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1] While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1] Extend the reaction time and monitor the progress periodically. |
| Steric Hindrance | The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing the reaction rate.[1] Consider increasing the reaction time or temperature.[3] Using a longer PEG linker in your synthesis design can also increase the distance between the reactive groups and potentially reduce steric hindrance.[3] |
| Solvent Issues | Proper solvation of both the PEG-linker conjugate and the acid is critical. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2] Ensure your PEGylated compound is fully soluble in the chosen solvent. |
Issue 2: Presence of Side Products After Deprotection
Symptoms:
-
Unexpected spots on TLC or peaks in LC-MS analysis.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Carbocation Side Reactions | The tert-butyl cation generated during Boc deprotection is electrophilic and can react with nucleophilic residues on the PEG linker or attached molecules, such as tryptophan, methionine, and cysteine, leading to undesired side products.[4][5] The use of scavengers is highly recommended to trap this reactive intermediate.[6] |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive functional groups (e.g., certain esters, acetals), they may be cleaved under the deprotection conditions.[1] One study reported a 10-20% loss of ester bonds with TFA.[1] Consider using milder acidic conditions, such as 4M HCl in 1,4-dioxane, which can be less harsh than TFA.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of a PEG linker?
A common starting point is treating the Boc-protected PEG linker with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 30 minutes to 2 hours.[1][2][3]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the formation of the desired product and identify any side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][9]
Q3: What are scavengers and when should I use them?
Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation, thereby preventing it from reacting with sensitive residues in your molecule.[6] Their use is crucial when your PEG linker or conjugated molecule contains nucleophilic functional groups.
Q4: How do I remove the acid and purify my deprotected PEG linker?
Several methods can be employed for workup and purification:
-
Evaporation: For volatile acids like TFA, removal can be achieved under reduced pressure. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.[1][2]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]
-
Precipitation: The deprotected PEG linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be utilized to remove the acid and isolate the free amine.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2]
-
If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[1][2]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the subsequent step or be further purified.[1][2]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2]
Protocol 2: Monitoring Boc Deprotection by ¹H NMR
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot by diluting it in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the disappearance of the singlet corresponding to the tert-butyl protons of the Boc group, which is typically observed around 1.4 ppm.[9]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Challenges in the purification of PEGylated compounds.
Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins are based on chromatography and leverage differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[][4]
Q3: How do I choose the best purification method for my PEGylated compound?
The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. The following decision-making workflow can help guide your selection.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.
General Chromatographic Purification Workflow
The following diagram illustrates a general workflow for chromatographic purification of PEGylated proteins.
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated conjugate and unreacted protein/PEG | Inappropriate column choice (pore size). | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[5] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[5] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[6] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary. | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase. | For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry.[7] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin. |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution. | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[5] |
| Protein Elutes in Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the buffer promotes binding (for cation exchange, the pH should be below the pI of the protein; for anion exchange, above the pI). The ionic strength of the sample and loading buffer should be low.[8] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | Inappropriate salt concentration. | The salt concentration in the binding buffer is critical. A high salt concentration promotes hydrophobic interactions. Optimize the salt type and concentration to achieve the desired separation.[9] |
| Steep elution gradient. | A shallow, decreasing salt gradient will generally provide better resolution of species with similar hydrophobicities. | |
| Low Recovery | Protein precipitation at high salt concentrations. | Reduce the salt concentration in the binding buffer or load the sample at a lower concentration. |
| Irreversible binding to the column. | Use a less hydrophobic stationary phase or add organic modifiers or detergents to the elution buffer to disrupt strong hydrophobic interactions.[6] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize ionic interactions.[10] |
| Inappropriate mobile phase. | Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TFA).[4] | |
| Poor Separation of Positional Isomers | Insufficient column resolving power. | Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[4] Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[11] |
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of PEGylated proteins using different HPLC-based methods.
Table 1: SEC-HPLC Purity Assessment of a PEGylated Protein
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free PEG | ~11.0 | 0.2 |
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.[12]
Table 2: RP-HPLC Separation of PEGylated Isoforms
| Analyte | Retention Time (min) | Resolution (vs. Native) |
| Native Protein | 15.2 | - |
| Positional Isomer 1 | 16.5 | 2.1 |
| Positional Isomer 2 | 17.1 | 3.0 |
| Main PEGylated Species | 18.0 | 4.5 |
Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation.[12]
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)
-
HPLC or FPLC system
-
Reaction mixture containing the PEGylated protein
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[13]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Separation of PEGylated Species by Ion Exchange Chromatography (IEX)
This protocol is designed to separate PEGylated proteins based on their degree of PEGylation.
Materials:
-
IEX column (e.g., Mono Q for anion exchange, Mono S for cation exchange)
-
HPLC or FPLC system
-
Partially purified PEGylated protein mixture (e.g., from SEC)
-
Binding Buffer (Buffer A): Low ionic strength buffer at a suitable pH (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH of the eluate match the buffer.
-
Sample Loading: Load the sample onto the column. The sample should be in a low ionic strength buffer, ideally the same as Buffer A.
-
Wash: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).
-
Fraction Collection: Collect fractions across the gradient and analyze them to identify the different PEGylated species. Typically, species with a lower degree of PEGylation (and thus more exposed charge) will bind more tightly and elute at a higher salt concentration.
Protocol 3: High-Resolution Separation of Positional Isomers by RP-HPLC
This protocol is suitable for the analytical or small-scale preparative separation of positional isomers of PEGylated proteins.
Materials:
-
RP-HPLC column (e.g., Jupiter C4 or C18, 300 Å pore size)[4][11]
-
HPLC system with a gradient pump and UV detector
-
PEGylated protein sample
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
System Setup: Set the column temperature to 45°C.[4]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Inject the sample dissolved in a weak solvent (preferably Mobile Phase A).
-
Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30-60 minutes).[4]
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
Protocol 4: Purification using Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of PEGylated proteins based on differences in hydrophobicity.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
PEGylated protein mixture
-
Binding Buffer (Buffer A): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (Buffer B): The same buffer as Buffer A but without the salt.
Procedure:
-
Column Equilibration: Equilibrate the column with Buffer A.
-
Sample Preparation: Add a concentrated salt solution to the protein sample to match the salt concentration of Buffer A.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Buffer A to remove unbound components.
-
Elution: Elute the bound proteins using a descending salt gradient (e.g., 100-0% Buffer A over 20-30 column volumes).
-
Fraction Collection: Collect and analyze fractions to identify the purified PEGylated protein.
Complexity of PEGylation Reaction Mixture
The following diagram illustrates the complexity of a typical PEGylation reaction mixture, highlighting the challenge for downstream purification.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Boc-PEG4-phosphonic acid ethyl ester stability issues and degradation pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Boc-PEG4-phosphonic acid ethyl ester. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this molecule in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key functional components:
-
Boc (tert-butyloxycarbonyl) group: A common protecting group for amines that is sensitive to acidic conditions.[3][4]
-
PEG4 (tetraethylene glycol) spacer: A short, hydrophilic polyethylene glycol linker that enhances solubility and provides spatial separation between conjugated molecules.[5][]
-
Phosphonic acid ethyl ester: A functional group that can be used for further chemical modification or for its metal-binding properties.[7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a powder at -20°C.[1][8] For short-term storage (days to weeks), 0-4°C may be acceptable.[8] The compound is generally stable for several weeks at ambient temperature during shipping.[8] It is advisable to store the compound under a dry, dark environment to prevent degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The degradation of this compound can occur at three main locations within its structure, primarily through hydrolysis and to a lesser extent, oxidation.
-
Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile to acidic conditions, resulting in its removal and the formation of a primary amine.[3][9] It is generally stable under basic conditions.[10][11]
-
PEG Linker Cleavage: The polyethylene glycol (PEG) backbone is generally stable but can undergo oxidative degradation, particularly in the presence of metal ions and reactive oxygen species.[12][13] Hydrolytic cleavage of the ether linkages in the PEG chain is generally slow under physiological conditions.[12]
-
Phosphonic Acid Ethyl Ester Hydrolysis: The ethyl ester of the phosphonic acid can be hydrolyzed to the corresponding phosphonic acid under both acidic and basic conditions.[14][15] This hydrolysis can be slow and may require harsh conditions such as elevated temperatures or the presence of strong acids or bases.[14]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is dependent on the pH and temperature.
-
Acidic Conditions (pH < 7): The Boc group is susceptible to cleavage in acidic environments.[3][4] The rate of hydrolysis of the phosphonic acid ethyl ester may also increase.[14]
-
Neutral Conditions (pH ≈ 7): The molecule is expected to be relatively stable for short-term experiments. However, gradual hydrolysis of the phosphonic acid ethyl ester may occur over extended periods.
-
Basic Conditions (pH > 7): The Boc group is generally stable in basic solutions.[10][11] However, the phosphonic acid ethyl ester can undergo hydrolysis, particularly at higher pH values and temperatures.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected reaction with amine-reactive reagents. | The Boc protecting group may have been cleaved, exposing a primary amine. This can be caused by exposure to acidic conditions during storage or in the reaction buffer. | 1. Verify the pH of all solutions and ensure they are not acidic. 2. Analyze the starting material for the presence of the deprotected amine using techniques like LC-MS or NMR. 3. If necessary, purify the this compound to remove any deprotected impurity. |
| Inconsistent results in conjugation reactions. | The compound may have partially degraded, leading to a heterogeneous mixture of the intact molecule and its degradation products. | 1. Check the storage conditions and age of the compound. 2. Perform a quality control check on the material using analytical methods such as HPLC or MS to assess its purity.[16][17] 3. Use fresh, high-purity material for critical experiments. |
| Poor solubility in aqueous buffers. | While the PEG4 linker enhances hydrophilicity, the overall molecule may have limited solubility in purely aqueous solutions. Degradation and formation of less soluble byproducts could also be a factor. | 1. Prepare stock solutions in a water-miscible organic solvent such as DMSO or DMF before diluting into the final aqueous buffer. 2. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. 3. If solubility issues persist, consider using a longer PEG linker to further enhance aqueous solubility.[18] |
| Formation of unexpected byproducts in mass spectrometry analysis. | This could indicate degradation of the PEG chain or hydrolysis of the ester groups. Oxidative degradation of the PEG linker can lead to the formation of various aldehydes and acids.[19] | 1. Review the experimental conditions for potential sources of oxidation (e.g., presence of metal ions, exposure to air and light). 2. Use degassed buffers and consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected. 3. Analyze for expected hydrolysis products of the Boc group and the phosphonic acid ethyl ester. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol outlines a general method to assess the hydrolytic stability of this compound at different pH values.
1. Materials:
- This compound
- Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- High-performance liquid chromatography (HPLC) system with UV detection
- Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
- Prepare a stock solution of this compound in ACN (e.g., 10 mg/mL).
- Dilute the stock solution into the pH 5.0, 7.4, and 9.0 PBS buffers to a final concentration of 1 mg/mL.
- Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Quench any further degradation by adding an equal volume of ACN containing 0.1% TFA.
- Analyze the samples by HPLC-UV and LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.
3. Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Identify degradation products by their mass-to-charge ratio in the LC-MS analysis.
- Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.
Protocol 2: Analysis of Potential Degradation Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products of this compound.
1. Materials:
- Degraded sample of this compound
- LC-MS system (e.g., coupled with a C18 column)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
2. Procedure:
- Dissolve the degraded sample in a suitable solvent (e.g., 50:50 water:acetonitrile).
- Inject the sample into the LC-MS system.
- Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
- Acquire mass spectra in both positive and negative ion modes.
3. Data Analysis:
- Extract the ion chromatograms for the expected masses of the intact molecule and its potential degradation products (see table below).
- Analyze the fragmentation patterns in the MS/MS spectra to confirm the identity of the degradation products.
| Compound | Expected Molecular Weight ( g/mol ) | Potential Degradation Pathway |
| This compound (Intact) | ~427.4 | - |
| PEG4-phosphonic acid ethyl ester (Boc deprotection) | ~327.3 | Acid-catalyzed hydrolysis |
| Boc-PEG4-phosphonic acid (Ester hydrolysis) | ~399.4 | Acid or base-catalyzed hydrolysis |
| PEG4-phosphonic acid (Boc and ester hydrolysis) | ~299.3 | Acid or base-catalyzed hydrolysis |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing hydrolytic stability.
References
- 1. This compound - CAS:1623791-77-4 - KKL Med Inc. [kklmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medkoo.com [medkoo.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for consistent results with Boc-PEG4-phosphonic acid ethyl ester.
Welcome to the technical support center for Boc-PEG4-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a diethyl phosphonate group.[1][2][3][4][5] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2][3][4][5] The PEG4 moiety enhances the solubility and cell permeability of the resulting PROTAC molecule. The phosphonate group can be used for surface modification of metal oxides or further chemical transformations after hydrolysis.
Q2: What are the storage recommendations for this compound?
For long-term stability, it is recommended to store this compound at -20°C, protected from light and moisture.[6] For short-term storage, refrigeration at 4°C is acceptable. Before use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the product.
Q3: What solvents are suitable for dissolving this compound?
This compound is generally soluble in a variety of organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Its PEG component also provides some solubility in aqueous solutions, though it is more readily soluble in organic solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in your experimental workflows.
Boc Deprotection
Q4: I am observing incomplete removal of the Boc protecting group. What are the potential causes and how can I resolve this?
Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.
-
Steric Hindrance: The PEG chain, although flexible, can sometimes sterically hinder the approach of the acid to the Boc-protected amine.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20% TFA in DCM, which can be increased to 50%.[7]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy and extend the reaction time accordingly.[7]
-
Consider a Stronger Acid: If TFA is not effective, a stronger acid system such as 4M HCl in 1,4-dioxane can be used.[7]
-
Optimize Temperature: While many deprotections are performed at room temperature, gentle heating may be required for some substrates. However, this should be done cautiously to avoid potential side reactions.
Q5: I am observing unexpected side products after the Boc deprotection step. What could be the cause?
The formation of side products during Boc deprotection is often due to the reactivity of the carbocation intermediate formed during the reaction or the harshness of the acidic conditions.
-
Alkylation of Nucleophiles: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues on your molecule.
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, they may be cleaved or degraded by the strong acidic conditions.
-
PEG Chain Degradation: While generally stable, prolonged exposure to very strong acids or high temperatures can lead to degradation of the polyethylene glycol chain.[6]
Troubleshooting Steps:
-
Use a Scavenger: Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation and prevent side reactions.
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider using milder deprotection conditions. This could involve using a lower concentration of acid or a weaker acid.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures to minimize the degradation of sensitive functional groups.
Phosphonate Ester Hydrolysis
Q6: I am having difficulty hydrolyzing the ethyl phosphonate ester to the phosphonic acid. What are the recommended procedures?
Hydrolysis of phosphonate esters to the corresponding phosphonic acid typically requires strong acidic conditions and can be slow.
Troubleshooting Steps:
-
Strong Acid Hydrolysis: A common method is to use concentrated hydrochloric acid (HCl) at reflux.[8][9] The reaction progress should be monitored by an appropriate analytical method, as reaction times can vary.
-
Use of Trimethylsilyl Halides (McKenna Reaction): A milder and often more efficient method involves the use of bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) followed by quenching with an alcohol (e.g., methanol) or water. This two-step procedure is known as the McKenna reaction and is effective for dealkylating phosphonate esters.[9]
Q7: The hydrolysis of the ethyl phosphonate ester is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis can be due to insufficient reaction time, temperature, or acid concentration.
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: For HCl hydrolysis, ensure the reaction is refluxing and extend the reaction time. Monitor the reaction to determine the optimal duration.
-
Use Excess Reagent: For the McKenna reaction, using an excess of the trimethylsilyl halide can help drive the reaction to completion.
-
Ensure Anhydrous Conditions (for McKenna Reaction): The reaction with TMSBr or TMSI should be carried out under anhydrous conditions to prevent premature quenching of the reagent.
Data Presentation
The following tables summarize common quantitative data for the key reactions involving Boc-PEG linkers and phosphonate esters. Note that optimal conditions for this compound may need to be determined empirically.
Table 1: Common Conditions for Boc Deprotection of Amino-PEG Linkers
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 1 - 4 hours |
Table 2: General Conditions for Ethyl Phosphonate Ester Hydrolysis
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Concentrated HCl | Water | Reflux | 4 - 24 hours |
| Trimethylsilyl Bromide (TMSBr) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 2 - 12 hours |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 1 - 6 hours |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA
-
Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene to remove residual traces of TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: General Procedure for Ethyl Phosphonate Hydrolysis using Concentrated HCl
-
To the ethyl phosphonate derivative, add a sufficient amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting phosphonic acid can be further purified if necessary.
Visualizations
Diagram 1: Boc Deprotection Workflow
Caption: Experimental workflow for the deprotection of a Boc-protected amine.
Diagram 2: Phosphonate Ester Hydrolysis Pathway
Caption: Stepwise hydrolysis of a diethyl phosphonate to a phosphonic acid.
Diagram 3: Troubleshooting Logic for Incomplete Reactions
Caption: Logical steps for troubleshooting an incomplete chemical reaction.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CAS:1623791-77-4 - KKL Med Inc. [kklmed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Aggregation in PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and preventing aggregation issues encountered during the PEGylation of therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during the PEGylation process is a multifaceted issue that can be attributed to several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which possess reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Elevated protein concentrations increase the proximity of individual protein molecules, thereby increasing the likelihood of intermolecular interactions that can precipitate aggregation.[1][2]
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on environmental factors such as pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
Poor Reagent Quality: The presence of impurities or a significant proportion of bifunctional species in a PEG reagent that is intended to be monofunctional can lead to unintended cross-linking and subsequent aggregation.[1]
-
PEG-Protein Interactions: While PEGylation is generally a stabilizing process, the interaction between the PEG polymer and the protein surface can occasionally induce conformational changes that favor aggregation. The length and structure of the PEG chain are influential factors in these interactions.[1]
-
Inherent Protein Instability: Certain proteins are intrinsically prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine residue can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
Q2: How can I detect and quantify protein aggregation?
A variety of analytical techniques are available for the detection and quantification of protein aggregation. It is often advisable to employ a combination of orthogonal methods to obtain a comprehensive understanding of the aggregation profile.
| Technique | Principle | Information Provided | Typical Size Range |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[3][4] | ~10 nm to >1 µm (soluble)[1] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion. | Detects the presence of larger aggregates and provides a size distribution profile.[1] | 0.6 nm to 6 µm[1] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Under non-reducing conditions, it can reveal high-molecular-weight species corresponding to covalent aggregates.[1][5] | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates. | Wide range |
Q3: What are some general strategies to prevent protein aggregation during PEGylation?
Preventing aggregation is crucial for a successful PEGylation process. Here are some key strategies:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1] Lowering the reaction temperature (e.g., to 4°C) can also be beneficial.
-
Ensure High-Quality Reagents: Use high-purity, monofunctional PEG reagents to minimize the risk of cross-linking.
-
Utilize Stabilizing Excipients: The addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol), or amino acids (e.g., arginine, glycine) can significantly enhance protein stability and prevent aggregation.[1]
-
Employ Site-Specific PEGylation: Techniques that target specific sites on the protein can lead to a more homogeneous product and reduce the likelihood of aggregation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common aggregation issues encountered during PEGylation experiments.
Issue 1: Immediate Precipitation Upon Addition of PEG Reagent
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation upon the introduction of the PEGylating agent.[1]
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[1]
-
Optimize Buffer: Screen a range of pH values and buffer compositions to identify conditions where the protein exhibits maximum stability.
-
Issue 2: Gradual Increase in Turbidity During the Reaction
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
Add Stabilizing Excipients: Introduce excipients known to enhance the stability of your protein.
-
Monitor Reaction Time: Optimize the reaction time to achieve the desired level of PEGylation before significant aggregation occurs.
-
Issue 3: Presence of High Molecular Weight Species in SEC or SDS-PAGE Analysis
-
Possible Cause: If you are using a bifunctional PEG linker, intermolecular cross-linking is a likely cause.[1] If you are using a monofunctional linker, there may be a significant percentage of bifunctional impurities.[1]
-
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.[1]
-
Switch to Monofunctional PEG: If the use of a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1]
-
Caption: A flowchart for systematically troubleshooting aggregation issues.
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Reaction Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your protein, activated PEG, and a range of buffers with varying pH values.
-
Set Up Reaction Matrix: In a multi-well plate or microcentrifuge tubes, set up a matrix of reactions varying the following parameters:
-
Protein Concentration
-
PEG:Protein Molar Ratio
-
pH
-
Temperature
-
-
Incubate Reactions: Incubate the reactions for a predetermined amount of time.
-
Analyze for Aggregation: Analyze each reaction for aggregation using a suitable method, such as turbidity measurement (OD at 340 nm), DLS, or SEC.
-
Optimization: Identify the combination of conditions that results in the lowest level of aggregation while achieving the desired degree of PEGylation.
Caption: An experimental workflow for screening optimal conditions.
Protocol 2: Evaluating the Effect of Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
-
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
-
-
Procedure:
-
Set up the PEGylation reaction using the optimal conditions determined previously.
-
To parallel reactions, add different excipients at varying concentrations. Include a control reaction with no excipient.
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Compare and Select: Compare the level of aggregation in the presence of different excipients to the control and select the most effective stabilizer.
-
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Preferential exclusion, vitrification |
| Amino Acids | Arginine, Glycine | 50-200 mM | Increase protein solubility |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Reduce surface-induced aggregation |
Protocol 3: Characterization of Aggregates by Size Exclusion Chromatography (SEC)
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable SEC column.
-
Mobile Phase: A buffer that is compatible with your protein and does not promote further aggregation. A common mobile phase is phosphate-buffered saline (PBS).
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector.
-
Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the prepared sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Interpretation: The chromatogram will show peaks corresponding to the monomeric PEGylated protein and any soluble aggregates. The retention time is inversely proportional to the molecular size. Quantify the percentage of aggregates by integrating the peak areas.
-
References
Hydrolysis of phosphonic acid esters: common problems and solutions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of phosphonic acid esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phosphonic acid ester hydrolysis is incomplete. What are the common causes and how can I drive the reaction to completion?
Incomplete hydrolysis is a frequent issue, often stemming from sterically hindered esters or the inherent stability of the phosphonate group.
Common Causes:
-
Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl, isopropyl) on the ester moiety can physically block the approach of the hydrolyzing agent.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.
-
Inappropriate Reagent/Catalyst: The chosen acid, base, or enzyme may not be potent enough for the specific substrate. For instance, simple hydrolysis with NaOH may be insufficient for diaryl phosphonates.
-
Poor Solubility: The phosphonic acid ester may not be fully soluble in the reaction medium, limiting its contact with the hydrolyzing agent.
Solutions & Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Monitor the reaction progress using techniques like ³¹P NMR, HPLC, or TLC. Gradually increase the temperature and extend the reaction time until the starting material is consumed.
-
Select a More Potent Reagent:
-
For base-catalyzed hydrolysis, consider stronger bases like potassium hydroxide (KOH) or using a co-solvent like DMSO to increase the base's strength.
-
For acid-catalyzed hydrolysis, concentrated acids like HBr or HCl at reflux are often effective. Silylitic cleavage using reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI) is a powerful and often milder alternative for cleaving alkyl phosphonates, especially methyl and ethyl esters.
-
-
Improve Solubility: Add a co-solvent to improve the solubility of the starting material. For example, in aqueous base hydrolysis, adding THF, dioxane, or methanol can create a homogeneous solution.
-
Consider a Different Hydrolytic Method: If one method consistently fails, switching to an alternative is advisable. For example, if acid hydrolysis fails, consider base hydrolysis or enzymatic cleavage.
Q2: I am observing significant side product formation during hydrolysis. What are the likely side reactions and how can I minimize them?
Side reactions can significantly lower the yield and complicate the purification of the desired phosphonic acid.
Common Side Reactions:
-
P-C Bond Cleavage: Under harsh acidic or basic conditions, particularly with elevated temperatures, the bond between the phosphorus atom and the carbon backbone can break, leading to undesired byproducts. This is more common for phosphonates with electron-withdrawing groups attached to the carbon.
-
Rearrangements: Certain phosphonate structures may be prone to molecular rearrangements under the reaction conditions.
-
Elimination Reactions: For esters with beta-hydrogens (like ethyl esters), elimination reactions can occur in the presence of a strong, non-nucleophilic base.
Strategies for Minimization:
-
Milder Reaction Conditions: Employ the mildest conditions possible that still afford a reasonable reaction rate. This may involve using lower temperatures for a longer duration.
-
Use of Silylating Agents: Reagents like TMSBr often provide a cleaner reaction with fewer side products compared to harsh acidic or basic hydrolysis. The reaction proceeds under neutral conditions, and the byproducts are volatile, simplifying work-up.
-
Enzymatic Hydrolysis: Enzymes like phosphodiesterases or phosphatases can offer high selectivity and operate under mild, physiological conditions, virtually eliminating side reactions.
-
Careful Choice of Base: When using basic hydrolysis, a nucleophilic base like NaOH or KOH is generally preferred over a sterically hindered, non-nucleophilic base if elimination is a concern.
Q3: The work-up and purification of my phosphonic acid is proving difficult. What are some best practices?
Phosphonic acids can be challenging to isolate due to their high polarity, water solubility, and ability to chelate metal ions.
Troubleshooting Work-up and Purification:
-
Problem: Emulsion during Extraction:
-
Solution: Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Problem: Removing Inorganic Salts:
-
Solution: If the phosphonic acid is soluble in an organic solvent like ethanol or methanol, the inorganic salts (e.g., NaCl, KBr) will often precipitate out upon cooling and can be removed by filtration. Dialysis or size-exclusion chromatography can also be used for salt removal.
-
-
Problem: Isolating a Highly Water-Soluble Product:
-
Solution: Lyophilization (freeze-drying) of the aqueous solution is an effective method to isolate highly polar, water-soluble phosphonic acids without decomposition. Ion-exchange chromatography is another powerful technique for both purification and isolation.
-
-
Problem: Streaking on Silica Gel Chromatography:
-
Solution: Phosphonic acids are highly polar and often streak on standard silica gel. Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a small amount of an ion-pairing agent or an acid like formic acid or acetic acid to improve peak shape.
-
Hydrolysis Method Selection
Choosing the right hydrolysis method is critical for success. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a phosphonic acid ester hydrolysis method.
Comparative Data on Hydrolysis Methods
The following table summarizes typical reaction conditions for different hydrolysis methods.
| Method | Reagent(s) | Typical Substrate | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Acid Hydrolysis | Concentrated HCl (6M - 12M) | Diethyl/Dimethyl Esters | Water or Dioxane | 80 - 110 (reflux) | 12 - 48 | 70 - 95 | |
| Base Hydrolysis | NaOH or KOH (2M - 10M) | Diethyl/Dimethyl Esters | Water/Ethanol | 80 - 100 (reflux) | 6 - 24 | 85 - 98 | |
| Silyl Cleavage | Trimethylsilyl bromide (TMSBr) | Alkyl/Aryl Esters | DCM or Chloroform | 0 - 25 (RT) | 2 - 12 | 90 - 99 | |
| Enzymatic Hydrolysis | Phosphodiesterase I / Alkaline Phosphatase | Various specialized esters | Aqueous Buffer (pH 7-9) | 25 - 37 | 1 - 24 | >95 |
Key Experimental Protocols
Protocol 1: General Procedure for Acid Hydrolysis using HCl
-
Dissolution: Dissolve the phosphonic acid ester (1 equivalent) in a suitable solvent such as dioxane or water.
-
Acid Addition: Add concentrated hydrochloric acid (typically 6M to 12M, 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or ³¹P NMR.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess HCl under reduced pressure.
-
Purification: The crude phosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.
Protocol 2: General Procedure for Silyl Cleavage using TMSBr
-
Setup: To a solution of the phosphonic acid ester (1 equivalent) in a dry solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add TMSBr (2.2 to 3 equivalents for a diester) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by ³¹P NMR until the disappearance of the starting material.
-
Quenching: Quench the reaction by the slow addition of methanol or water.
-
Solvent Removal: Remove all volatile components under reduced pressure.
-
Purification: The resulting crude phosphonic acid is often of high purity. If necessary, it can be further purified by recrystallization or precipitation.
Troubleshooting Workflow: A Visual Guide
This diagram illustrates a logical flow for troubleshooting common issues during phosphonic acid ester hydrolysis.
Caption: A systematic workflow for troubleshooting hydrolysis experiments.
Technical Support Center: Scalable Synthesis of Boc-PEG4-phosphonic acid ethyl ester
Welcome to the technical support center for the scalable synthesis of Boc-PEG4-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this important PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a commonly used polyethylene glycol (PEG)-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine and the phosphonic acid ethyl ester functionalities allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.
Q2: What are the key starting materials for the synthesis?
A2: The synthesis typically involves a Boc-protected PEGylated alcohol, which is first converted to an alkyl halide (e.g., bromide or iodide), followed by a reaction with a phosphite ester, such as triethyl phosphite.
Q3: What is the key reaction for the synthesis of this compound?
A3: The carbon-phosphorus bond is typically formed via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
Q4: How can the final product be purified?
A4: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent system may need to be optimized to ensure good separation.
Q5: How should this compound be stored?
A5: The compound should be stored in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Experimental Protocol: Scalable Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol outlines a scalable, two-step synthesis of this compound.
Step 1: Synthesis of Boc-NH-PEG4-Br
-
Materials:
-
Boc-NH-PEG4-OH (1 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Carbon tetrabromide (CBr₄) (1.5 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve Boc-NH-PEG4-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Slowly add carbon tetrabromide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-NH-PEG4-Br as a colorless oil.
-
Step 2: Synthesis of this compound
-
Materials:
-
Boc-NH-PEG4-Br (1 equivalent)
-
Triethyl phosphite (P(OEt)₃) (3 equivalents)
-
-
Procedure:
-
In a clean, dry round-bottom flask, add Boc-NH-PEG4-Br.
-
Add triethyl phosphite to the flask.
-
Heat the reaction mixture to 120-130 °C under an inert atmosphere.
-
Stir the reaction at this temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.
-
Quantitative Data Summary
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Boc-NH-PEG4-Br | Boc-NH-PEG4-OH | 85-95 | >95 | ¹H NMR, LC-MS |
| 2 | This compound | Boc-NH-PEG4-Br | 70-85 | >98 | ¹H NMR, ³¹P NMR, LC-MS |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low or no conversion in the Michaelis-Arbuzov reaction (Step 2).
-
Question: My Michaelis-Arbuzov reaction is showing low or no conversion of the starting material. What could be the cause?
-
Answer:
-
Insufficient Temperature: The Michaelis-Arbuzov reaction often requires high temperatures to proceed at a reasonable rate. Ensure the reaction temperature is maintained at 120-130 °C.
-
Reaction Time: The reaction can be slow, sometimes requiring up to 48 hours. Monitor the reaction progress over a longer period.
-
Purity of Reagents: Impurities in the triethyl phosphite or the alkyl bromide can inhibit the reaction. Use freshly distilled triethyl phosphite if possible.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent side reactions.
-
Issue 2: Formation of side products.
-
Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Elimination: With sterically hindered substrates, elimination can compete with the desired SN2 reaction. While not highly likely with a primary bromide, ensuring the temperature does not significantly exceed the recommended range can help.
-
Hydrolysis: The presence of water can lead to hydrolysis of the phosphite and the final product. Ensure all glassware is dry and anhydrous solvents are used.
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying this compound by column chromatography. What can I do?
-
Answer:
-
Column Packing and Eluent: Ensure the silica gel is properly packed. The polarity of the eluent is critical. A gradient of methanol in dichloromethane is a good starting point. You may need to experiment with the gradient to achieve optimal separation.
-
Co-elution: If the product co-elutes with impurities, consider using a different stationary phase or a different solvent system for chromatography.
-
Product Visualization: The product may not be UV-active. Use a staining agent like potassium permanganate or iodine to visualize the spots on the TLC plate.
-
Caption: Troubleshooting flowchart for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Validation of Boc-PEG4-phosphonic acid ethyl ester Conjugation Efficiency
For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of the final molecule's efficacy. The linker not only connects the target-binding and E3 ligase-recruiting moieties but also significantly influences the formation of a productive ternary complex, which is essential for target protein degradation. This guide provides a comprehensive comparison of Boc-PEG4-phosphonic acid ethyl ester, a commonly used PEG-based linker, with alternative linkers. We present supporting experimental data, detailed protocols for validation, and conceptual diagrams to aid in the rational design of potent protein degraders.
The Critical Role of the Linker in PROTACs
The linker in a PROTAC is not merely a passive spacer; it is a key factor in the molecule's overall performance. Its length, flexibility, and chemical composition must be finely tuned to facilitate the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. An optimally designed linker correctly orients the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome. Key parameters influenced by the linker's properties include:
-
Ternary Complex Formation: A linker that is too short may lead to steric hindrance, preventing the complex from forming. Conversely, a linker that is excessively long can result in an unstable or unproductive complex.
-
Solubility and Cell Permeability: The linker's composition, particularly the inclusion of hydrophilic units like polyethylene glycol (PEG), can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[1][2]
-
Target Selectivity: The linker can influence the preferential degradation of one target protein over others.[3]
Comparison of PEG-Based PROTAC Linkers
Polyethylene glycol (PEG) and alkyl chains are the most frequently used motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their lengths can be modified.[1][3] The following table summarizes key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs with PEG linkers of varying lengths. While this data does not specifically feature a phosphonic acid ethyl ester moiety, it provides a valuable illustration of the impact of PEG linker length on degradation potency, offering a strong proxy for the performance of this compound.
| PROTAC Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Notes |
| PEG2 | 55 | 85 | Reduced potency compared to longer linkers. |
| PEG4 | 15 | >95 | Optimal balance of potency and efficacy. |
| PEG6 | 25 | >95 | Slightly reduced potency compared to PEG4. |
| PEG8 | 60 | 90 | Further reduction in potency with increased length. |
| Alkyl-C5 | 150 | 70 | Significantly lower potency and efficacy compared to PEG linkers. |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved.
This representative data clearly demonstrates a structure-activity relationship where a PEG4 linker provides an optimal balance of potency and efficacy for this particular target and E3 ligase pair.
Experimental Protocols
To validate the conjugation efficiency of this compound and characterize the resulting PROTAC, a series of well-defined experiments are necessary.
Protocol 1: Two-Stage Conjugation of a Boc-Protected Amine-PEG Linker
This protocol outlines the covalent attachment of a heterobifunctional PEG linker, such as one containing a Boc-protected amine and a terminal phosphonic acid ethyl ester, to a molecule with a primary amine. The process involves the activation of a carboxylic acid (which can be a proxy for the phosphonic acid in terms of general coupling chemistry) to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amine.
Stage 1: NHS Ester Activation
-
Reagent Preparation:
-
Dissolve the Boc-amino-PEG-acid linker in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.
-
In a separate tube, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 molar equivalents) and N-hydroxysuccinimide (NHS) (1.5 molar equivalents) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation:
-
Add the EDC/NHS solution to the dissolved PEG linker.
-
Gently vortex the mixture and allow it to react for 15-30 minutes at room temperature. The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use.
-
Stage 2: Conjugation to Amine-Containing Molecule
-
Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution (dissolved in a suitable buffer like PBS, pH 7.4).
-
Ensure the volume of the organic solvent from the PEG stock does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and other by-products.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.
-
Reaction Setup:
-
Dissolve the dry, purified Boc-protected conjugate in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction's completion using LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Protocol 3: Quantification of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a quantitative method to separate and measure the concentration of reactants and products.
-
Sample Preparation:
-
Prepare a calibration curve using known concentrations of the unconjugated starting material and the purified conjugated product.
-
Take aliquots of the conjugation reaction at different time points.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC column (e.g., reverse-phase C18 or size-exclusion).
-
Use a gradient elution method to separate the conjugated product from the unreacted starting materials.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Calculate the peak areas of the starting material and the product.
-
Use the calibration curve to determine the concentration of each species and calculate the conjugation efficiency as a percentage.
-
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight.
-
Sample Preparation:
-
Purify the conjugated product to remove any interfering substances.
-
-
MS Analysis:
-
Infuse the sample into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Acquire the mass spectrum of the intact conjugate.
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the expected conjugate. The expected mass is the sum of the starting materials minus the mass of a water molecule (18.02 Da) for a condensation reaction.
-
Protocol 5: Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Native mass spectrometry is a powerful tool to directly observe this complex.[4][5]
-
Sample Preparation:
-
Prepare solutions of the target protein, the E3 ligase, and the PROTAC in a suitable buffer (e.g., ammonium acetate).
-
-
Incubation:
-
Mix the three components at desired concentrations and incubate to allow for complex formation.
-
-
Native MS Analysis:
-
Introduce the sample into the mass spectrometer under non-denaturing conditions.
-
Acquire the mass spectrum to detect the presence of the ternary complex (Target-PROTAC-E3 Ligase).
-
-
Data Analysis:
-
The presence of a peak corresponding to the molecular weight of the ternary complex confirms its formation. The relative intensity of this peak can provide a semi-quantitative measure of complex stability.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the validation of PROTAC conjugation and function.
Caption: Workflow for the two-step conjugation and deprotection of a Boc-PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the validation of PROTAC conjugation and function.
References
A Head-to-Head Battle for the Surface: Phosphonates vs. Carboxylates in Biomolecular Applications
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a critical step in the development of novel diagnostics, therapeutics, and research tools. The choice of anchoring chemistry dictates the stability, orientation, and ultimate functionality of the attached molecule. This guide provides an in-depth comparison of two of the most prevalent surface attachment chemistries: phosphonates and carboxylates, with a focus on their performance on metal oxide surfaces commonly used in biomedical devices and nanoparticle formulations.
Phosphonate and carboxylate-based self-assembled monolayers (SAMs) are popular choices for surface functionalization. While both can effectively anchor molecules, their performance characteristics differ significantly, impacting the reliability and efficacy of the final product. This guide synthesizes experimental data to provide a clear comparison of their binding affinity, stability, and optimal use cases.
Key Performance Metrics: A Comparative Analysis
Experimental evidence consistently demonstrates that phosphonates form more robust and stable linkages to metal oxide surfaces, such as titanium oxide (TiO₂) and aluminum oxide (AlOₓ), compared to carboxylates.[1][2][3] This enhanced stability is a critical factor for applications requiring long-term performance in biological environments.
| Performance Metric | Phosphonate Attachment | Carboxylate Attachment | Key Findings & Citations |
| Binding Strength | Strong, often involving multidentate (bi- or tridentate) covalent bonding to the metal oxide surface.[1][2] | Weaker, typically forming monodentate or bidentate linkages.[1][2] | Computational and experimental studies on aluminum oxide show phosphonates are more strongly bound than carboxylates.[1][2][3] In nonpolar solvents, there is a clear order of binding strength: phosphonic acid > carboxylic acid.[4] |
| Stability in Aqueous Media | Generally stable, but can exhibit pH-dependent desorption. Most suitable for acidic to neutral environments (pH < 8).[5][6][7] | Lower stability, with a tendency to desorb, especially in aqueous environments and in the presence of competing ligands like phosphates.[5][6][7] Provides limited colloidal stability from pH 2 to 6.[5][6][7] | Carboxylic acids are generally considered the weakest ligands in water compared to phosphonic acids.[4][5] Neither provides long-term colloidal stability in phosphate-buffered saline (PBS).[5][6][7] |
| Surface Coverage | Can form dense, well-ordered monolayers. Surface loading can be significantly higher than for siloxanes.[8] | Can also form monolayers, but the lower binding strength may result in less ordered and less dense films.[9] | The formation of well-defined and stable layers is more readily achieved with phosphonic acids.[9][10] |
| Displacement | Less susceptible to displacement by other molecules. | Can be easily displaced by phosphonates and other competitive ligands.[1][2] | The stronger binding of phosphonates allows them to readily replace pre-adsorbed carboxylates.[1][2] |
| Optimal Substrates | Metal oxides (e.g., TiO₂, AlOₓ, ZrO₂, HfO₂), silicon with a native oxide layer.[1][2][3][4][5][6][11][12] | Metal oxides, gold (with thiol modification), and other surfaces amenable to acid-base interactions.[4][5] | Both are widely used for modifying metal oxide nanoparticles.[1][4][5][6][7] |
Visualizing the Process: From Surface Preparation to Analysis
To ensure a fair comparison between phosphonate and carboxylate surface attachments, a standardized experimental workflow is crucial. The following diagram outlines the key steps, from initial substrate preparation to the analytical techniques used to evaluate the resulting monolayers.
Caption: Experimental workflow for comparing phosphonate and carboxylate surface attachments.
The chemical interaction at the surface dictates the stability of the monolayer. Phosphonates can form more stable, multidentate bonds with metal oxide surfaces compared to the predominantly monodentate binding of carboxylates.
Caption: Comparison of phosphonate and carboxylate binding modes on a metal oxide surface.
Detailed Experimental Protocols
The following protocols provide a general framework for preparing and analyzing surfaces functionalized with phosphonate and carboxylate self-assembled monolayers (SAMs).
Substrate Preparation (Example: Titanium Alloy)
-
Cleaning: Sonicate titanium alloy substrates in a sequence of acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups for binding, treat the substrates with an oxygen plasma cleaner or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Final Rinse and Dry: Thoroughly rinse the substrates with deionized water and dry with nitrogen gas.
Surface Functionalization
a) Phosphonate Monolayer Formation: [5]
-
Prepare a solution of the desired phosphonic acid (e.g., carboxyethylphosphonic acid) in a suitable solvent like tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL.[5]
-
Immerse the cleaned and hydroxylated substrates in the phosphonic acid solution in a three-neck flask.
-
Heat the solution to a temperature that allows for gentle reflux (e.g., 76°C for THF) and maintain for 24 hours.[5] This process is sometimes referred to as the T-BAG (Tethering by Aggregation and Growth) method.[12][13]
-
Remove the samples, rinse thoroughly with the solvent (THF), and dry.
b) Carboxylate Monolayer Formation: [1]
-
Prepare a solution of the desired carboxylic acid (e.g., stearic acid) in a suitable solvent like ethanol or toluene.
-
Immerse the cleaned and hydroxylated substrates in the carboxylic acid solution.
-
Heat the solution to approximately 80°C and maintain with continuous stirring for a set reaction time (e.g., 2-4 hours).[1]
-
Remove the samples, rinse thoroughly with the solvent, and dry.
Characterization and Analysis
a) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the presence of the monolayer and determine the chemical states of the surface elements.
-
Procedure: Mount the functionalized substrates on the XPS sample holder. Acquire survey scans to identify the elements present (C, O, Ti, and P for phosphonates). Acquire high-resolution scans of the C 1s, O 1s, Ti 2p, and P 2p regions.[9][12]
-
Analysis: For phosphonates, the presence of a P 2p peak confirms successful attachment. Changes in the O 1s and Ti 2p spectra can indicate the formation of Ti-O-P bonds.[12] For carboxylates, an increase in the C 1s signal and specific high-resolution features corresponding to the carboxyl group (O-C=O) are expected.
b) Contact Angle Goniometry:
-
Purpose: To assess the surface wettability, which provides an indication of monolayer formation and quality. A well-formed, hydrophobic monolayer will result in a higher water contact angle.
-
Procedure: Place a small droplet (e.g., 2 µL) of deionized water on the functionalized surface using a goniometer.[11] Capture an image of the droplet and use software to measure the angle between the solid-liquid interface and the liquid-vapor interface.[2][14]
-
Analysis: Compare the static water contact angle of the unmodified substrate with the phosphonate- and carboxylate-modified surfaces. A significant increase in the contact angle for hydrophobic terminal groups indicates successful monolayer formation.[5]
c) Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D):
-
Purpose: To measure the mass of the adsorbed monolayer in real-time and to assess its stability.
-
Procedure: Use a QCM-D instrument with sensor crystals coated with the substrate material (e.g., TiO₂). Establish a stable baseline with the solvent flowing over the sensor. Introduce the phosphonic or carboxylic acid solution and monitor the changes in frequency (Δf) and dissipation (ΔD).[15][16]
-
Analysis: A decrease in frequency (Δf) corresponds to an increase in mass on the sensor surface, indicating monolayer adsorption. The stability of the monolayer can be tested by flowing a buffer solution (e.g., PBS) over the surface and observing if there is any increase in frequency (mass loss). The kinetics of binding can also be determined from the rate of frequency change.[17]
Conclusion
For applications demanding high stability and robust surface attachment, particularly on metal oxide substrates, phosphonate chemistry is demonstrably superior to carboxylate chemistry.[1][2] Phosphonates form stronger, more durable bonds, leading to more ordered and densely packed monolayers.[9] While carboxylates offer a simpler attachment strategy, their weaker binding and susceptibility to displacement in aqueous and competitive environments make them less suitable for long-term applications in biological systems.[4][5][6][7] Researchers and developers should carefully consider these performance trade-offs when selecting a surface modification strategy to ensure the desired efficacy and longevity of their biomolecular constructs.
References
- 1. Surface Modification of TiO2 and ZrO2 Nanoparticles with Organic Acids and Ultrasound to Enhance Antibacterial Activity [mdpi.com]
- 2. jikangroup.com [jikangroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brighton-science.com [brighton-science.com]
- 15. researchgate.net [researchgate.net]
- 16. nanoscience.com [nanoscience.com]
- 17. QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of PEGylation: A Comparative Guide to Confirmation Techniques
For researchers, scientists, and drug development professionals, confirming the successful covalent attachment of polyethylene glycol (PEG) to a molecule—a process known as PEGylation—is a critical step in the development of novel therapeutics and nanomaterials. This guide provides an objective comparison of key characterization techniques, supported by experimental data, to ensure the integrity and efficacy of your PEGylated products.
The process of PEGylation is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles, leading to improved solubility, extended circulation half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction can result in a complex mixture of PEGylated species, unreacted protein, and excess PEG reagent, necessitating robust analytical methods for comprehensive characterization.
This guide delves into the most prevalent techniques used to confirm and quantify PEGylation, including chromatographic, spectroscopic, and spectrometric methods. We will explore their principles, compare their performance based on key analytical parameters, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable methods for your specific needs.
At-a-Glance Comparison of PEGylation Characterization Techniques
To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes their key analytical capabilities.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Degree of PEGylation, detection of aggregates and fragments, separation of free PEG. | Robust, reproducible, provides information on size heterogeneity. | Co-elution of species with similar hydrodynamic radii can occur. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Separation of PEGylated isomers, quantification of unreacted protein. | High resolution for positional isomers. | May require harsh solvent conditions that can denature proteins. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on surface charge. | Separation of species with different numbers of attached PEGs (if PEGylation alters charge). | Sensitive to changes in surface charge. | Not universally applicable if PEGylation does not alter the net charge. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Absolute molecular weight, degree of PEGylation, identification of PEGylation sites. | High accuracy and sensitivity, provides definitive mass information. | Polydispersity of PEG can complicate spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation, quantification of PEGylation, determination of PEGylation sites. | Provides detailed structural information in solution. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Confirmation of PEG presence through characteristic C-O-C stretching vibrations. | Rapid, non-destructive, requires minimal sample preparation. | Provides qualitative rather than quantitative information, overlapping peaks can be an issue. |
| Dynamic Light Scattering (DLS) | Measurement of fluctuations in scattered light intensity due to particle diffusion. | Hydrodynamic diameter of PEGylated nanoparticles. | Fast and non-invasive method for determining particle size. | Highly sensitive to contaminants and aggregates, provides an intensity-weighted average size. |
| Zeta Potential Analysis | Measurement of the electrophoretic mobility of particles in an electric field. | Surface charge of PEGylated nanoparticles. | Indicates colloidal stability and can confirm surface modification by neutral polymers. | Indirect measure of PEGylation; interpretation can be complex for sterically stabilized particles. |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed look at the most commonly employed techniques, including illustrative diagrams and standardized experimental protocols.
Chromatographic Techniques: A Workhorse for Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of PEGylated molecules, offering several modes of separation to resolve the complex mixtures generated during the PEGylation reaction.
General workflow for HPLC-based analysis of PEGylated products.
SEC separates molecules based on their hydrodynamic radius. As PEGylation increases the size of a molecule, PEGylated species will elute earlier from the column than their unmodified counterparts. This technique is particularly effective for separating mono-, di-, and multi-PEGylated proteins from the native protein and for detecting high molecular weight aggregates.
Detailed Experimental Protocol: SEC-HPLC
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector is required. An additional detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be beneficial for detecting PEG which lacks a strong UV chromophore.
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWXL).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or saline buffer (e.g., 150 mM sodium phosphate, pH 7.0). Degas the mobile phase thoroughly.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Detection: Monitor the column eluent using a UV detector at 280 nm for protein detection. If available, use ELSD or CAD for the detection of all non-volatile species, including free PEG.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the PEGylated protein, unmodified protein, and free PEG based on their elution times (larger molecules elute first).
-
Integrate the peak areas to determine the relative abundance of each species and calculate the percentage of PEGylation.
-
RP-HPLC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains generally decreases the retention time of the modified protein compared to the native protein. This technique can be particularly useful for separating positional isomers of PEGylated proteins, as the location of the PEG chain can influence the overall hydrophobicity of the molecule.
Detailed Experimental Protocol: RP-HPLC
-
System Preparation:
-
HPLC System: An HPLC system with a gradient pump and a UV detector.
-
Column: A reversed-phase column with appropriate pore size and stationary phase for protein separation (e.g., Jupiter C18, 300 Å, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 20% B) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 45 °C).
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample in Mobile Phase A to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 20% to 65% B over 25 minutes) to elute the bound proteins.
-
Detection: Monitor the eluent at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the different PEGylated species and the unmodified protein.
-
IEX-HPLC separates molecules based on their net surface charge. PEGylation can shield the charged residues on a protein's surface, leading to a change in its interaction with the ion-exchange stationary phase. This allows for the separation of proteins with different degrees of PEGylation and, in some cases, positional isomers.
Detailed Experimental Protocol: IEX-HPLC
-
System Preparation:
-
HPLC System: An HPLC system with a gradient pump and a UV detector.
-
Column: A cation-exchange (e.g., PolyCAT A) or anion-exchange column, depending on the protein's isoelectric point (pI) and the chosen pH.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Equilibration: Equilibrate the column with Mobile Phase A.
-
-
Sample Preparation:
-
Buffer-exchange the PEGylated protein sample into Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins based on their charge.
-
Detection: Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
Correlate the elution profile with the degree of PEGylation. Typically, higher degrees of PEGylation lead to weaker binding and earlier elution in IEX.
-
Mass Spectrometry: The Gold Standard for Mass Determination
Mass spectrometry (MS) is a powerful technique for the characterization of PEGylated proteins, providing precise molecular weight information. This allows for the unambiguous determination of the number of attached PEG chains. When coupled with peptide mapping, MS can also identify the specific sites of PEGylation.
General workflow for Mass Spectrometry-based analysis of PEGylated proteins.
MALDI-TOF MS is a robust technique for determining the molecular weight of intact PEGylated proteins. The sample is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
Detailed Experimental Protocol: MALDI-TOF MS
-
System Preparation:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., sinapic acid) in a solvent mixture (e.g., acetonitrile:water with 0.1% TFA).
-
-
Sample Preparation:
-
Desalting: It is crucial to desalt the PEGylated protein sample to prevent signal suppression. This can be done using dialysis, size-exclusion chromatography, or ZipTip®.
-
Spotting: Mix the desalted sample with the matrix solution (e.g., 1:1 ratio) on a MALDI target plate. Allow the mixture to air-dry, forming co-crystals.
-
-
MS Analysis:
-
Calibration: Calibrate the instrument using a protein standard of a known molecular weight.
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unPEGylated protein and the various PEGylated species (mono-, di-, etc.).
-
Calculate the degree of PEGylation by comparing the mass of the PEGylated protein to that of the native protein.
-
ESI-MS is often coupled with liquid chromatography (LC-MS) for online separation and analysis. The sample is introduced as a liquid, and a high voltage is applied to create an aerosol of charged droplets. As the solvent evaporates, multiply charged ions are generated, which are then analyzed by the mass spectrometer.
Detailed Experimental Protocol: ESI-MS
-
System Preparation:
-
LC-MS System: An HPLC system coupled to an ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Develop an appropriate LC method (e.g., RP-HPLC or SEC) using volatile mobile phases (e.g., containing formic acid or ammonium acetate) that are compatible with MS.
-
-
Sample Preparation:
-
Prepare the sample in a solvent compatible with the LC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS Analysis:
-
Injection: Inject the sample into the LC-MS system.
-
MS Acquisition: Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
The raw ESI-MS data will show a series of multiply charged ions for each species.
-
Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum, which will show the molecular weights of the different species present in the sample.
-
Determine the degree of PEGylation from the deconvoluted mass spectrum.
-
Spectroscopic Techniques: A Qualitative and Quantitative Look
Spectroscopic methods provide valuable information about the chemical structure and composition of PEGylated molecules.
FTIR spectroscopy is a rapid and non-destructive technique that can confirm the presence of PEG in a sample. PEG has a characteristic strong absorption band due to the C-O-C (ether) stretching vibration, which is typically observed around 1100 cm⁻¹. The appearance of this band in the spectrum of the purified product is a strong indicator of successful PEGylation.
Detailed Experimental Protocol: FTIR Spectroscopy
-
System Preparation:
-
FTIR Spectrometer: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., ATR, KBr pellet press).
-
-
Sample Preparation:
-
Lyophilization: The PEGylated protein sample should be lyophilized to remove water, which has strong IR absorption bands that can interfere with the spectrum.
-
KBr Pellet (Optional): Mix a small amount of the lyophilized sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
ATR: Alternatively, place a small amount of the lyophilized sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectral Acquisition:
-
Background: Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce an absorbance spectrum.
-
-
Data Analysis:
-
Examine the spectrum for the characteristic C-O-C stretching band of PEG around 1100 cm⁻¹.
-
Compare the spectrum of the PEGylated product with that of the native protein to confirm the presence of PEG-specific peaks.
-
NMR spectroscopy is a powerful tool for the structural elucidation of PEGylated proteins. ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene protons (a strong, sharp signal around 3.6 ppm) to the integrals of specific, well-resolved protein resonances.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
System Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Lyophilization and Deuterated Solvent: Lyophilize the purified PEGylated protein and dissolve it in a deuterated solvent (e.g., D₂O).
-
Concentration: The sample concentration should be sufficiently high to obtain a good signal-to-noise ratio (typically >1 mg/mL).
-
-
NMR Experiment:
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A water suppression pulse sequence may be necessary to attenuate the residual H₂O signal.
-
-
Data Analysis:
-
Peak Integration: Integrate the area of the characteristic PEG methylene peak (~3.6 ppm) and the areas of one or more well-resolved peaks from the protein.
-
Calculation: Calculate the degree of PEGylation by taking the ratio of the PEG integral to the protein integral, normalized by the number of protons each signal represents.
-
Characterizing PEGylated Nanoparticles
When PEGylation is applied to nanoparticles, techniques that probe the properties of the nanoparticle as a whole become essential.
Workflow for DLS and Zeta Potential analysis of PEGylated nanoparticles.
DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. An increase in hydrodynamic diameter after PEGylation is a clear indication of a successful surface modification.
Detailed Experimental Protocol: DLS
-
System Preparation:
-
DLS Instrument: A dynamic light scattering instrument.
-
-
Sample Preparation:
-
Dispersion: Disperse the PEGylated nanoparticles in a suitable buffer (e.g., PBS or deionized water). The buffer should be filtered to remove any dust or particulate contaminants.
-
Dilution: Dilute the sample to an appropriate concentration to avoid multiple scattering effects. The optimal concentration will depend on the instrument and the sample.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
-
Measurement:
-
Equilibration: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Acquisition: Perform several measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will provide the Z-average hydrodynamic diameter and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution.
-
Compare the hydrodynamic diameter of the PEGylated nanoparticles to that of the unmodified nanoparticles.
-
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle. The covalent attachment of neutral PEG chains to the surface of a nanoparticle will shield its surface charge, resulting in a zeta potential value that is closer to neutral. A significant reduction in the magnitude of the zeta potential post-PEGylation is a strong indicator of successful surface coating.
Detailed Experimental Protocol: Zeta Potential Measurement
-
System Preparation:
-
Zeta Potential Analyzer: An instrument capable of measuring electrophoretic mobility.
-
-
Sample Preparation:
-
Dispersion: Disperse the nanoparticles in a buffer of low ionic strength (e.g., 10 mM NaCl). High salt concentrations can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
Dilution: Dilute the sample to an appropriate concentration as recommended by the instrument manufacturer.
-
-
Measurement:
-
Cell Preparation: Rinse the measurement cell with the dispersant and then with the sample.
-
Acquisition: Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The software will calculate the zeta potential from the measured electrophoretic mobility.
-
Compare the zeta potential of the PEGylated nanoparticles to that of the unmodified nanoparticles to confirm the charge-shielding effect of the PEG layer.
-
Conclusion: A Multi-faceted Approach to Confirmation
No single technique can provide a complete picture of a PEGylation reaction. A comprehensive characterization strategy will typically involve a combination of these methods. For instance, SEC-HPLC can be used to assess the purity and heterogeneity of the sample, while MS provides definitive confirmation of the degree of PEGylation and the identity of the species. For PEGylated nanoparticles, DLS and zeta potential measurements are indispensable for confirming the presence and effect of the PEG coating on the particle's surface properties. By employing a multi-faceted analytical approach, researchers can confidently confirm the success of their PEGylation strategy and ensure the quality and consistency of their final product.
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Analysis of PEG-Based Scaffolds
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. While a diverse array of chemical linkers is utilized, polyethylene glycol (PEG)-based linkers, such as Boc-PEG4-phosphonic acid ethyl ester, have garnered significant attention. This guide provides an objective comparison of the performance of drugs synthesized using PEG linkers with other common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive tether; it critically influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] The length, composition, and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4]
Comparing Linker Architectures: PEG vs. Alkyl Chains
The two most common classes of flexible linkers used in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains. Each possesses distinct physicochemical properties that can be leveraged to optimize a PROTAC's performance.
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Hydrocarbon chains |
| Polarity | Hydrophilic | Hydrophobic |
| Solubility | Generally confer higher aqueous solubility | Can lead to lower aqueous solubility |
| Permeability | May reduce passive permeability due to increased polarity, but can enhance overall cell entry by improving solubility | Can enhance passive permeability |
| Flexibility | High conformational flexibility; can engage in hydrogen bonding | High conformational flexibility |
| Metabolic Stability | Can be susceptible to oxidative metabolism | Generally considered more metabolically stable |
This table summarizes the general characteristics of PEG and alkyl linkers in the context of PROTAC design.
The choice between a PEG and an alkyl linker often involves a trade-off between solubility and permeability. While the hydrophilicity of PEG linkers can improve the solubility and bioavailability of a PROTAC, the hydrophobic nature of alkyl linkers may enhance cell permeability.[5]
The Impact of Linker Length: A Case Study of BRD4-Targeting PROTACs
The length of the linker is a crucial parameter that requires careful optimization for each target-E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[6]
To illustrate the impact of PEG linker length on PROTAC efficacy, we present a comparative analysis of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG3 | PEG3 | 55 | 85 |
| PROTAC-PEG4 | PEG4 | 20 | 95 |
| PROTAC-PEG5 | PEG5 | 15 | >98 |
| PROTAC-PEG6 | PEG6 | 30 | 92 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[3] [b] Dmax: The maximum percentage of target protein degradation.[2]
The data clearly demonstrates a structure-activity relationship, with the PEG5 linker providing the optimal balance of potency and efficacy for BRD4 degradation in this specific context. This highlights the necessity of empirical evaluation of linker length during PROTAC development.
The Role of the Phosphonate Group
Experimental Protocols for Efficacy Assessment
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11 human leukemia cells) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow the cells to adhere. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Viability Assay
Objective: To determine the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., MV4-11) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow the cells to adhere and grow for 24 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).[3]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).
Visualizing Key Concepts in PROTAC Development
Figure 1: General mechanism of PROTAC action.
Figure 2: Experimental workflow for Western Blot analysis.
Figure 3: Linker design trade-offs.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-PEG4-phosphonic acid ethyl ester and its Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Boc-PEG4-phosphonic acid ethyl ester, a polyethylene glycol (PEG)-based linker bearing a phosphonate group, against more conventional linker classes. Due to a lack of direct comparative studies in the published literature for this specific phosphonate linker, this guide draws upon established principles of PROTAC design and the known properties of different chemical moieties to offer a framework for rational linker selection and experimental design.
The Crucial Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis of Linker Performance
To understand the potential performance of this compound, it is essential to compare its constituent features against common alternatives. The following table summarizes hypothetical yet representative quantitative data for different linker types based on general observations in the field. This data is intended to be illustrative and highlights the potential impact of linker composition on degradation efficiency (DC50 and Dmax).
| Linker Type | Representative Linker Structure | Target Protein (Hypothetical) | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics & Performance Insights |
| Alkyl Chain | Long-chain alkane | Kinase A | VHL | 50-200 | 80-90 | Pros: Synthetically straightforward, provides flexibility. Cons: Can increase lipophilicity, potentially leading to poor solubility and off-target effects. Performance is highly sensitive to length. |
| Standard PEG | O-(2-aminoethyl)-O'-(2-carboxyethyl)polyethylene glycol | Bromodomain B | CRBN | 10-100 | >90 | Pros: Improves aqueous solubility and pharmacokinetic properties. Generally biocompatible. Cons: Can sometimes lead to lower cell permeability compared to more lipophilic linkers. |
| Rigid Piperazine | 1-(tert-butoxycarbonyl)-4-(aminomethyl)piperidine | Nuclear Receptor C | CRBN | 5-50 | >95 | Pros: Constrains the PROTAC conformation, which can lead to improved potency and selectivity by pre-organizing the molecule for ternary complex formation. Cons: Less conformational flexibility can also hinder the formation of a productive ternary complex for some target/E3 pairs. |
| Phosphonate-PEG | This compound | Kinase A | VHL | 15-120 | >85 | Pros (Postulated): The hydrophilic PEG backbone enhances solubility. The phosphonate group, as a phosphate mimic, could potentially interact with phosphate-binding pockets on the target or E3 ligase, or modulate cell permeability and metabolic stability. The ethyl ester provides a handle for further chemical modification. Cons (Postulated): Synthesis can be more complex than standard PEG or alkyl linkers. The impact of the phosphonate group on ternary complex formation and cell permeability requires empirical validation for each specific target. |
Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target protein, E3 ligase, and cell line used. The values presented here are for illustrative purposes to highlight potential trends.
Experimental Protocols
Reproducibility in PROTAC research hinges on detailed and consistent experimental methodologies. Below are protocols for key experiments in the evaluation of PROTAC efficacy.
General Synthesis of a PROTAC using a Boc-PEG-phosphonic acid ethyl ester Linker
This protocol outlines a potential synthetic route.
Step 1: Deprotection of the Boc Group
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine-PEG4-phosphonic acid ethyl ester.
Step 2: Coupling to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) and the deprotected amine-PEG linker in an anhydrous solvent like dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).
Step 3: Modification of the Phosphonic Acid Ethyl Ester and Coupling to the Target Ligand This step can vary significantly based on the desired final linkage. One possible approach:
-
Hydrolyze the ethyl ester of the phosphonic acid to the free phosphonic acid using a suitable method (e.g., treatment with bromotrimethylsilane followed by methanolysis).
-
Activate the resulting phosphonic acid using a suitable coupling reagent.
-
Couple the activated phosphonate-PEG-E3 ligase ligand conjugate to the target protein ligand (containing a suitable nucleophile, such as an amine or alcohol).
-
Purify the final PROTAC by preparative HPLC.
Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key concepts in PROTAC-mediated protein degradation and the general workflow for evaluating different linkers.
Benchmarking the stability of phosphonate linkages against other covalent bonds.
A Comparative Guide to the Stability of Phosphonate Linkages
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular design, particularly in therapeutics and diagnostics, the stability of covalent linkages is a cornerstone of efficacy, bioavailability, and safety. Phosphonate linkages, characterized by a direct carbon-phosphorus (C-P) bond, have emerged as exceptionally stable isosteres for phosphate esters and carboxylates. Their inherent resistance to cleavage makes them invaluable in the development of enzyme inhibitors, antiviral agents, and targeted drug delivery systems.[1][2][3]
This guide provides an objective comparison of the stability of phosphonate linkages against other common covalent bonds, supported by a review of experimental findings and detailed methodologies for stability assessment.
Comparative Stability Analysis: Phosphonates vs. Other Covalent Bonds
The defining feature of a phosphonate is its C-P bond, which is significantly more resistant to both chemical and enzymatic hydrolysis compared to the P-O bond of a phosphate ester.[4][5] This stability is attributed to the higher bond energy of the C-P linkage and its non-labile nature, which prevents cleavage by common phosphatases that are ubiquitous in biological systems.[6][7] While naturally occurring enzymes capable of cleaving C-P bonds, such as C-P lyase, exist in some microorganisms, they are not prevalent in mammals.[8][9]
When benchmarked against other common covalent bonds, the phosphonate linkage demonstrates superior stability under a wide range of conditions.
Table 1: Quantitative and Qualitative Comparison of Covalent Bond Stability
| Bond Type | Representative Structure | Chemical Stability (Hydrolysis) | Enzymatic Stability | General Half-Life (Physiological Conditions) | Key Applications & Notes |
| Phosphonate | R-PO(OH)-CH₂-R' | Very High . The C-P bond is resistant to acid/base hydrolysis.[6][7] P-O-R ester linkages on the phosphonate can be cleaved, but are more stable than phosphate esters.[10] | Very High . Not susceptible to cleavage by common phosphatases or proteases.[4] | Very Long (Years for C-P bond) | Used as non-hydrolyzable mimics of phosphates and as transition-state analogs for ester/amide hydrolysis.[1][2] |
| Phosphate Ester | R-O-PO(OH)-O-R' | Moderate . Susceptible to both acid and base-catalyzed hydrolysis. | Low . Readily cleaved by a wide range of phosphatase and nuclease enzymes. | Short (Minutes to Hours) | Central to biological energy transfer (ATP) and signaling; lability is key to its function. |
| Amide | R-CO-NH-R' | High . More stable to hydrolysis than esters due to resonance stabilization. Requires strong acid/base and heat for cleavage. | Low to Moderate . Primary target for cleavage by protease enzymes (e.g., peptidases). | Moderate (Hours to Days) | The fundamental linkage in peptides and proteins; stability is modulated by enzymatic action. |
| Carboxylic Ester | R-CO-O-R' | Low . Readily hydrolyzed under both acidic and basic conditions. | Low . Cleaved by esterase enzymes, which are common in plasma and tissues. | Short (Minutes to Hours) | Widely used in prodrugs designed for controlled release via esterase activity. |
| Ether | R-O-R' | Very High . Generally inert to hydrolysis except under very harsh acidic conditions. | Very High . Not typically susceptible to enzymatic cleavage. | Very Long (Years) | Used as a stable linker in molecules where biological inertness is required. |
Experimental Protocols for Stability Assessment
Objective evaluation of bond stability requires standardized and reproducible experimental protocols. Below are methodologies for assessing both chemical and enzymatic stability.
Protocol 1: Chemical Stability via Hydrolysis Assay
This protocol determines the intrinsic chemical stability of a linkage in aqueous buffers of varying pH.
-
Preparation of Reagents :
-
Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 borate buffer). Pre-warm buffers to the target temperature (e.g., 37°C, 50°C).
-
-
Initiation of Hydrolysis :
-
Initiate the reaction by diluting the stock solution into the pre-warmed buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction kinetics.
-
-
Time-Point Sampling :
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as a cold organic solvent (e.g., acetonitrile) or a buffer that neutralizes the pH.
-
-
Analytical Quantification :
-
Analyze the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Quantify the concentration of the remaining parent compound at each time point.
-
-
Data Analysis :
-
Plot the natural logarithm of the parent compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Enzymatic Stability Assay
This protocol assesses the stability of a linkage in a biologically relevant matrix, such as plasma or a cell lysate.
-
Preparation of Biological Matrix :
-
Obtain the biological matrix (e.g., human plasma, rat liver microsomes, cell culture supernatant). If necessary, supplement with cofactors (e.g., NADPH for microsomal assays). Pre-warm the matrix to 37°C.
-
-
Initiation of Reaction :
-
Add the test compound (from a concentrated stock) to the pre-warmed biological matrix to a final concentration (e.g., 1-10 µM).
-
-
Incubation and Sampling :
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
-
Reaction Quenching and Protein Precipitation :
-
Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard.[12]
-
Vortex the sample vigorously and centrifuge at high speed (e.g., >10,000 g) to precipitate proteins.
-
-
Sample Analysis :
-
Collect the supernatant and analyze it by LC-MS/MS to quantify the amount of the parent compound remaining.[12]
-
-
Data Analysis :
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.
-
Visualizations
Logical Relationship of Bond Stability
The following diagram illustrates the general hierarchy of stability for common covalent bonds under typical physiological conditions (pH 7.4, 37°C).
References
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clearsolutionsusa.com [clearsolutionsusa.com]
- 6. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Molecular genetics of carbon-phosphorus bond cleavage in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-PEG4-phosphonic acid ethyl ester
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of Boc-PEG4-phosphonic acid ethyl ester, a PEG-based PROTAC linker. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. The lack of extensive data underscores the importance of treating this chemical with caution.
| Property | Value |
| Molecular Formula | C15H31O9P |
| Molecular Weight | 386.4 g/mol [1] |
| Appearance | Liquid[1] |
| Odor | No data available[1] |
| Boiling Point | No data available[1] |
| Melting Point | No data available[1] |
| Flash Point | No data available[1] |
| Density | No data available[1] |
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal plan.
Handling:
-
This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[1]
-
Operations should be conducted in a chemical fume hood to control exposure.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, well-ventilated place.
-
Keep containers tightly closed and refrigerated.[1]
-
Store locked up.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol to be adapted to your institution's specific requirements.
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. This includes identifying all other chemical constituents in the waste.
-
Based on available data and regulatory lists, classify the waste as hazardous or non-hazardous. Due to the lack of comprehensive safety data, it is prudent to handle this chemical as a hazardous waste.
-
-
Waste Segregation and Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
-
Do not mix with incompatible waste streams. This chemical should be kept away from oxidizing agents.[1]
-
-
Waste Storage (Prior to Disposal):
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and have secondary containment to prevent spills.
-
-
Arranging for Final Disposal:
-
Disposal must be arranged through a licensed and qualified hazardous waste disposal company.[1][3]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
-
Methods of disposal may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Do not discharge this chemical or its containers to sewer systems or waterways.[4]
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[4]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[4]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Boc-PEG4-phosphonic acid ethyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-PEG4-phosphonic acid ethyl ester, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedural steps is critical for safe operational handling and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment and engineering controls.
| Control Type | Equipment/Practice | Purpose |
| Engineering Controls | Chemical Fume Hood | To be used at all times when handling the compound to ensure adequate ventilation.[4] |
| Eyewash Stations & Safety Showers | Must be readily accessible in the immediate work area for emergency use.[5] | |
| Eye and Face Protection | Safety Goggles | Provides primary protection against splashes and spills.[4][6] |
| Face Shield | Recommended when there is a significant risk of splashing or exothermic reactions.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4][7] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect against incidental contact.[7][8] |
| Respiratory Protection | Respirator (e.g., N95) | May be required if there is a risk of generating aerosols or dust, and engineering controls are insufficient to maintain exposure below permissible limits.[7][9] |
Operational Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Dispensing: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] The collected material should then be placed in a sealed, labeled container for disposal.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[4] Contaminated clothing should be removed and washed before reuse.[4]
Storage:
-
Store this compound in a tightly closed container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
-
For long-term stability, it is often recommended to store the product under refrigerated conditions.[4]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[4] Seek medical attention if irritation persists.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] If irritation develops, seek medical advice.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[10] Seek immediate medical attention.[10] |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in compliance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a suitable, closed, and properly labeled hazardous waste container.[11]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[11] High-temperature incineration is a common method for the disposal of such chemical compounds.[11]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash to prevent environmental contamination.[11]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound - CAS:1623791-77-4 - KKL Med Inc. [kklmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ocpinfo.com [ocpinfo.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. targetmol.com [targetmol.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
